molecular formula C13H20N2 B1607611 1-(2,4,6-Trimethylphenyl)piperazine CAS No. 91904-13-1

1-(2,4,6-Trimethylphenyl)piperazine

Katalognummer: B1607611
CAS-Nummer: 91904-13-1
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: JGBQQUPVGSNEPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2,4,6-Trimethylphenyl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4,6-Trimethylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trimethylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2,4,6-trimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-8-11(2)13(12(3)9-10)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBQQUPVGSNEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375368
Record name 1-(2,4,6-trimethylphenyl)piperazine
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URL https://comptox.epa.gov/dashboard/DTXSID20375368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91904-13-1
Record name 1-(2,4,6-Trimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91904-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4,6-trimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Properties and Synthetic Methodologies of 1-(2,4,6-Trimethylphenyl)piperazine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to fine-tune the pharmacokinetic and pharmacodynamic profiles of CNS-active lead compounds. The incorporation of the 1-(2,4,6-trimethylphenyl)piperazine moiety—commonly known as 1-mesitylpiperazine (CAS: 91904-13-1)—is a highly effective strategy. This technical whitepaper synthesizes the physicochemical properties, structural causality, and self-validating synthetic protocols for this privileged pharmacophore, providing a comprehensive resource for medicinal chemists and drug development professionals.

Physicochemical Profile

The physicochemical parameters of a building block dictate the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final Active Pharmaceutical Ingredient (API). 1-Mesitylpiperazine exhibits a unique profile compared to unsubstituted N-phenylpiperazine, driven primarily by the steric and electronic contributions of the three methyl groups [1].

Table 1: Physicochemical Properties of 1-(2,4,6-Trimethylphenyl)piperazine

PropertyValuePharmacological Implication
CAS Number 91904-13-1Standard registry identifier
Molecular Formula C13H20N2Defines molecular composition
Molecular Weight 204.31 g/mol Low MW allows for further elaboration without exceeding Lipinski's Rule of 5
LogP (XLogP3-AA) ~2.5Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration
Topological Polar Surface Area (TPSA) 15.3 ŲHighly permeable; well below the 90 Ų threshold for CNS drugs
pKa1 (Secondary Amine) 8.5 – 9.0Protonated at physiological pH (7.4), enabling salt bridge formation with receptor aspartate residues
pKa2 (Aniline Nitrogen) < 3.0Non-basic under physiological conditions due to steric inhibition of resonance
Hydrogen Bond Donors / Acceptors 1 / 2Favorable for specific target engagement while maintaining high membrane permeability

Structural Causality & Pharmacological Implications

In medicinal chemistry, structural modifications must be purposeful. The transition from a simple phenylpiperazine to a mesitylpiperazine is not merely an increase in molecular weight; it is a calculated manipulation of 3D geometry and metabolic liability [2].

  • Steric Hindrance and Orthogonal Conformation: The two ortho-methyl groups on the phenyl ring clash sterically with the equatorial protons of the piperazine chair conformation. This forces the phenyl ring to adopt a near-orthogonal (perpendicular) dihedral angle relative to the piperazine ring. This locked conformation is highly prized for achieving receptor subtype selectivity, particularly in differentiating between 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors.

  • Metabolic Shielding: Unsubstituted phenyl rings are notoriously susceptible to oxidation by Cytochrome P450 (CYP450) enzymes at the ortho and para positions, forming reactive phenols or quinones. By occupying the 2, 4, and 6 positions with methyl groups, 1-mesitylpiperazine effectively blocks these primary sites of metabolic soft spots, significantly extending the biological half-life of the parent drug.

  • Lipophilicity Modulation: The addition of three hydrophobic methyl groups increases the LogP from ~1.5 (for N-phenylpiperazine) to ~2.5. This enhancement is critical for CNS-targeted therapeutics, as it drives passive diffusion across the lipophilic endothelial cells of the BBB.

G A Mesityl Substitution (2,4,6-trimethyl) B1 Increased Steric Bulk (Orthogonal Geometry) A->B1 B2 Blocked Ortho/Para Positions A->B2 B3 Increased Lipophilicity (+3 Methyl Groups) A->B3 C1 Receptor Subtype Selectivity (e.g., 5-HT7) B1->C1 C2 Enhanced CYP450 Metabolic Stability B2->C2 C3 Improved BBB Penetration B3->C3

Fig 1: Pharmacological causality of mesityl substitution on the piperazine scaffold.

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, I have detailed two field-proven synthetic routes. The choice of route depends on the availability of starting materials and the scale of synthesis [3].

Route A: Classical SN2 Cyclization (Bis(2-chloroethyl)amine Route)

This is the most scalable and cost-effective method, relying on the double nucleophilic displacement of a bis-alkyl halide by a primary aniline. Causality Check: The reaction requires high temperatures (150–180 °C) because the ortho-methyl groups of 2,4,6-trimethylaniline severely hinder the nucleophilic attack of the nitrogen lone pair. High-boiling polar solvents are essential to maintain the reaction temperature and stabilize the transition state.

Step-by-Step Protocol:

  • Reaction Setup: In a heavy-walled pressure vessel or round-bottom flask equipped with a reflux condenser, charge 2,4,6-trimethylaniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.2 equivalents).

  • Solvent Addition: Add a high-boiling solvent such as ethylene glycol monomethyl ether or 1,2-dichlorobenzene to achieve a concentration of ~0.5 M.

  • Thermal Cyclization: Heat the mixture to 150 °C (if using ethylene glycol monomethyl ether) or 180 °C (if using 1,2-dichlorobenzene) with vigorous stirring for 16–24 hours. Monitor completion via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with deionized water and adjust the pH to >10 using 2M NaOH (this converts the piperazine hydrochloride salt to the free base, enabling organic extraction).

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (DCM/MeOH 95:5 with 1% Et3N) to yield pure 1-mesitylpiperazine.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

When harsh thermal conditions must be avoided, or when starting from 2-bromomesitylene, palladium-catalyzed cross-coupling is the method of choice. Causality Check: The steric bulk of the mesityl bromide necessitates the use of a bulky, bidentate phosphine ligand (such as BINAP) or a specialized dialkylbiaryl phosphine (like RuPhos) to facilitate the reductive elimination step of the catalytic cycle.

Step-by-Step Protocol:

  • Reagent Assembly: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine 2-bromomesitylene (1.0 eq), N-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Cross-Coupling: Add anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles. Heat to reflux (110 °C) for 16 hours.

  • Intermediate Isolation: Cool the mixture, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (DCM:TFA 4:1 ratio). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate to remove TFA, neutralize with saturated aqueous NaHCO3, extract with DCM, dry, and concentrate to yield the final product.

G Step1 Step 1: Reagent Assembly 2-Bromomesitylene + N-Boc-Piperazine Catalyst: Pd2(dba)3 / BINAP Step2 Step 2: Cross-Coupling Anhydrous Toluene, 110°C, 16h under N2 Step1->Step2 Step3 Step 3: Intermediate Isolation Filtration (Celite) & Chromatography Yields Boc-Mesitylpiperazine Step2->Step3 Step4 Step 4: Boc Deprotection TFA / DCM, Room Temp, 2h Step3->Step4 Step5 Step 5: Final Purification Neutralization & Extraction Yields 1-Mesitylpiperazine Step4->Step5

Fig 2: Step-by-step workflow for the Buchwald-Hartwig synthesis of 1-mesitylpiperazine.

Analytical Characterization & Quality Control

To validate the structural integrity and purity of the synthesized 1-mesitylpiperazine, the following analytical parameters serve as the gold standard:

  • LC-MS (Electrospray Ionization): The compound readily ionizes in positive mode. Look for the dominant [M+H]+ pseudomolecular ion at m/z 205.1.

  • 1H NMR (400 MHz, CDCl3): The spectrum is highly diagnostic. Expect a sharp singlet at ~2.25 ppm integrating for 3H (para-methyl), a sharp singlet at ~2.30 ppm integrating for 6H (ortho-methyls), a broad multiplet around 2.90–3.10 ppm integrating for 8H (piperazine ring protons), and a singlet at ~6.85 ppm integrating for 2H (meta-aromatic protons).

  • HPLC: Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% TFA, the compound will elute as a sharp, symmetrical peak (typically monitored at 210 nm and 254 nm). Purity must exceed 98% for downstream biological assays.

Conclusion

1-(2,4,6-Trimethylphenyl)piperazine is far more than a simple chemical building block; it is a precisely engineered pharmacophore designed to overcome the metabolic and selectivity limitations of early-generation CNS drugs. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic protocols, drug development professionals can confidently integrate this scaffold into advanced preclinical pipelines.

References

  • Title: Ionization constants and partition coefficients of 1-arylpiperazine derivatives. Source: Journal of Pharmacy and Pharmacology / PubMed URL: [Link]

  • Title: Structure−Activity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents. Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Comprehensive Technical Whitepaper: Solubility and Stability Profiling of 1-(2,4,6-Trimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, piperazine derivatives serve as privileged scaffolds. Specifically, 1-(2,4,6-Trimethylphenyl)piperazine (CAS: 91904-13-1)[] presents a unique physicochemical profile dictated by the severe steric bulk of its mesityl group. This whitepaper provides an in-depth, mechanistic guide to evaluating the solubility and stability of this compound. Designed for senior application scientists, this document moves beyond standard operating procedures to explain the causality behind molecular behavior and outlines self-validating experimental workflows.

Structural Causality & Physicochemical Profiling

To accurately design solubility and stability protocols, one must first understand the structural mechanics of 1-(2,4,6-Trimethylphenyl)piperazine (Molecular Formula: C13H20N2, MW: 204.32 g/mol )[].

Unlike unsubstituted 1-phenylpiperazine, where the nitrogen lone pair can freely delocalize into the aromatic ring[2], the three methyl groups (positions 2, 4, and 6) on the mesityl ring create profound steric hindrance. This clash forces the piperazine ring into an orthogonal conformation relative to the phenyl ring.

  • Impact on pKa: The orthogonal twist disrupts resonance. Consequently, the electron density remains localized on the tertiary nitrogen, subtly increasing its basicity compared to flat phenylpiperazines. The secondary aliphatic amine remains highly basic (pKa ~9.0–9.5).

  • Impact on Lipophilicity (LogP): The addition of three hydrophobic methyl groups significantly increases the molecule's lipophilicity[3]. While the basic nitrogen atoms provide polar character, the dominant hydrophobic bulk severely restricts aqueous solubility at physiological pH (7.4)[3].

Table 1: Physicochemical & Predicted Solubility Profile
ParameterValue / ObservationMechanistic Rationale
Aqueous Solubility (pH 7.4) Low (< 0.1 mg/mL)High lipophilicity of the mesityl group dominates; the molecule exists primarily as a poorly soluble free base[3].
Aqueous Solubility (pH 2.0) High (> 10 mg/mL)Protonation of the secondary (and partially tertiary) amines forms a highly soluble salt[3].
Organic Solubility Highly SolubleReadily dissolves in polar aprotic (DMSO) and chlorinated solvents (DCM) due to the lipophilic core[2][3].

Solubility Dynamics: Thermodynamic vs. Kinetic

When profiling highly lipophilic amines, distinguishing between kinetic and thermodynamic solubility is critical to prevent false-positive formulation data.

  • Kinetic Solubility: Often used in early discovery, this involves spiking a DMSO stock solution of the API into an aqueous buffer. Because the compound is pre-dissolved, it may form a supersaturated state or colloidal aggregates before precipitating.

  • Thermodynamic Solubility: The true equilibrium solubility. It is measured by adding solid API to a buffer and allowing it to equilibrate over 24–48 hours.

SolubilityWorkflow A 1-(2,4,6-Trimethylphenyl)piperazine (Solid API) B Kinetic Solubility (DMSO Stock + Buffer) A->B High-throughput screen C Thermodynamic Solubility (Shake-Flask Method) A->C 24h Equilibrium state D Nephelometry / Turbidimetry B->D Detect precipitation E HPLC-UV / LC-MS Quantification C->E Quantify dissolved API F pH-Solubility Profile (Henderson-Hasselbalch) E->F Data synthesis

Figure 1: Decision tree and workflow for assessing kinetic versus thermodynamic solubility.

Chemical Stability & Degradation Pathways

Piperazine derivatives are generally stable but possess specific vulnerabilities under environmental stress[3][4]. The electron-rich secondary amine is the primary site for oxidative degradation, while the C-N bond connecting the mesityl and piperazine rings is susceptible to photolytic cleavage. Furthermore, the compound is incompatible with strong oxidizing agents and certain metals (e.g., copper, aluminum)[4].

DegradationPathways A 1-(2,4,6-Trimethylphenyl)piperazine (Parent API) B N-Oxide Formation (Piperazine Ring) A->B 3% H2O2 (Oxidative Stress) C Photolytic Cleavage (C-N Bond Rupture) A->C ICH Q1B (UV/Vis Light) D Thermal Degradation (Base Volatilization) A->D ICH Q1A (Heat/Humidity)

Figure 2: Primary forced degradation pathways and corresponding ICH stress conditions.

Table 2: Forced Degradation Matrix (ICH Q1A/Q1B)
Stress ConditionMedia / EnvironmentDuration & TempExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl24h @ 60°CHighly stable; protonation protects the amine[3].
Base Hydrolysis 0.1 N NaOH24h @ 60°CStable; free base form is inert to hydroxide attack[3].
Oxidative 3% H₂O₂24h @ 25°CHigh susceptibility; formation of piperazine N-oxides[3].
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hoursModerate susceptibility; radical C-N bond cleavage.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation mechanisms to prevent common analytical artifacts.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Causality Focus: Dissolving a basic amine in an unbuffered or weakly buffered aqueous solution will inherently raise the pH. If the pH shifts, the measured solubility does not reflect the target pH.

  • Preparation: Add an excess of solid 1-(2,4,6-Trimethylphenyl)piperazine (e.g., 5 mg) to 1 mL of target media (e.g., PBS pH 7.4, 0.1 N HCl) in a sealed glass vial[3].

  • Equilibration: Agitate the suspension at 300 rpm at 37°C for 24 hours. Rationale: 24 hours ensures the system transitions from any initial kinetic supersaturation down to its true thermodynamic baseline.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet undissolved API.

  • Self-Validation (pH Check): Extract a small aliquot of the supernatant and measure the final pH. If the pH has shifted by >0.1 units from the initial buffer pH, the data must be flagged. The buffer capacity must be increased, or the final pH must be reported alongside the solubility value.

  • Quantification: Dilute the supernatant appropriately in mobile phase and quantify via HPLC-UV against a validated standard curve.

Protocol B: Forced Degradation & Mass Balance (ICH Q1A/Q1B)

Causality Focus: A simple decrease in the API peak area does not confirm degradation; it could indicate precipitation, volatilization, or adsorption to the vial.

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in the respective stress media (Table 2)[3].

  • Stress Application: Expose the samples to heat, peroxide, or UV light as per ICH guidelines.

  • Quenching: Immediately quench oxidative samples (e.g., using sodium bisulfite) to halt degradation prior to injection.

  • Analysis: Analyze via LC-MS using a gradient method capable of resolving highly polar degradants (e.g., N-oxides) from the lipophilic parent peak.

  • Self-Validation (Mass Balance Check): Calculate the total peak area of the Parent API + All Degradant Peaks. This sum must equal 95%–105% of the unstressed control sample's peak area. A mass balance <95% indicates secondary degradation into invisible species (e.g., lacking a UV chromophore) or volatile loss of the free base[4].

References

  • Sigma-Aldrich. "1-(2,4,6-Trimethylbenzyl)piperazine / 1-(2,4,6-trimethylphenyl)piperazine Properties." Sigma-Aldrich.
  • BOC Sciences. "CAS 91904-13-1 1-(2,4,6-Trimethylphenyl)piperazine." BOC Sciences.
  • BenchChem. "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability." BenchChem.
  • Guidechem. "1-Phenylpiperazine 92-54-6 wiki." Guidechem.
  • Santa Cruz Biotechnology. "1-Phenylpiperazine." SCBT.

Sources

1-(2,4,6-Trimethylphenyl)piperazine as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is universally recognized as a "privileged scaffold" in drug discovery, favored for its structural simplicity, chemical adaptability, and ability to modulate physicochemical properties such as aqueous solubility, lipophilicity, and pKa[1]. Within this class, arylpiperazines are particularly prominent as aminergic G protein-coupled receptor (GPCR) ligands, making them highly attractive in central nervous system (CNS) drug discovery for indications such as schizophrenia, depression, and Parkinson's disease[2].

1-(2,4,6-Trimethylphenyl)piperazine (CAS: 91904-13-1)[], commonly referred to as mesitylpiperazine, represents a highly specialized and structurally rigid derivative within this family. The incorporation of the sterically demanding, electron-rich mesityl group imparts unique conformational rigidity and metabolic stability, making it a powerful pharmacophore for designing highly selective therapeutics.

Structural and Physicochemical Rationale

The efficacy of the mesitylpiperazine scaffold is rooted in its distinct stereoelectronic properties, which dictate its interaction with biological targets.

  • Orthogonal Conformation : The two ortho-methyl groups on the phenyl ring create severe steric repulsion against the adjacent piperazine protons. This forces the N1-C(aryl) bond to adopt a nearly 90° dihedral angle, locking the phenyl and piperazine rings into an orthogonal conformation. This pre-organization minimizes the entropic penalty upon binding to receptor pockets that require this specific geometry.

  • Electronic Enrichment: The three methyl groups are electron-donating via inductive and hyperconjugative effects, increasing the electron density of the aromatic ring. This enhances the strength of cation- π and π

    π stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) in the receptor binding site.
  • Metabolic Shielding : Cytochrome P450 (CYP) enzymes frequently target the N-alkyl/aryl bonds of piperazines for oxidative dealkylation. The steric bulk of the mesityl group physically shields the N1 nitrogen, significantly increasing the metabolic half-life of the scaffold compared to unsubstituted phenylpiperazines.

Pharmacological Targets and Mechanistic Pathways

Arylpiperazines are versatile templates for designing CNS drugs that target serotonin (5-HT) and dopamine receptors[2]. The mesitylpiperazine core acts as the primary recognition element (orthosteric binding) for these aminergic GPCRs. By derivatizing the N4 position, medicinal chemists can fine-tune the functional activity (agonist, partial agonist, or antagonist) and subtype selectivity.

GPCR_Signaling Ligand Mesitylpiperazine Derivative Receptor Aminergic GPCR (e.g., D2/5-HT1A) Ligand->Receptor Binds Orthosteric Site G_protein G(i/o) Protein Activation Receptor->G_protein Conformational Shift Effector1 Adenylyl Cyclase Inhibition (Decreased cAMP) G_protein->Effector1 G-alpha(i) Effector2 GIRK Channel Activation (K+ Efflux) G_protein->Effector2 G-beta-gamma

Fig 1: Aminergic GPCR signaling modulated by mesitylpiperazine derivatives.

Structure-Activity Relationship (SAR) Modularity

The dual-nitrogen architecture of piperazine enables systematic functionalization[1]. The N1 position is occupied by the mesityl group, serving as the sterically locked anchor, while the N4 position acts as a versatile synthetic handle for probing secondary receptor sub-pockets.

Pharmacophore Mesityl Mesityl Group (Steric Shielding, pi-pi) Piperazine Piperazine Core (Basic Amine, H-bond Acceptor) Mesityl->Piperazine N1-C(aryl) bond (Orthogonal) Linker N4-Alkyl/Aryl Linker (Receptor Sub-pocket Targeting) Piperazine->Linker N4-Substitution

Fig 2: Pharmacophore modularity of the mesitylpiperazine scaffold.

Synthetic Methodology: Buchwald-Hartwig Amination

Traditional synthesis of N-arylpiperazines via nucleophilic aromatic substitution (SNAr) is highly inefficient for mesityl derivatives due to the electron-rich and sterically hindered nature of the aromatic ring. Instead, Palladium-catalyzed Buchwald-Hartwig cross-coupling provides an efficient, high-yield synthetic route to biologically relevant arylpiperazines[4].

Synthesis A 2-Bromo-1,3,5-trimethylbenzene C Catalyst: Pd2(dba)3 / BINAP Base: NaOtBu / Toluene, 100°C A->C B Piperazine (Excess) B->C D 1-(2,4,6-Trimethylphenyl)piperazine (Target Scaffold) C->D

Fig 3: Pd-catalyzed Buchwald-Hartwig synthesis of mesitylpiperazine.

Experimental Protocol: Synthesis of 1-(2,4,6-Trimethylphenyl)piperazine

Causality Check: The use of excess piperazine prevents the formation of unwanted bis-arylated byproducts. BINAP is selected as the ligand because its large bite angle facilitates the reductive elimination step, which is otherwise notoriously slow for sterically hindered ortho-substituted aryls.

  • Step 1: Reagent Preparation. In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene (1.0 equiv, 10 mmol), anhydrous piperazine (3.0 equiv, 30 mmol), and sodium tert-butoxide (1.5 equiv, 15 mmol). Purge the flask with argon for 15 minutes.

  • Step 2: Catalyst Loading. Under a positive flow of argon, add Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (2 mol%) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (4 mol%).

  • Step 3: Reaction Execution. Inject anhydrous toluene (50 mL) to achieve a 0.2 M concentration. Seal the flask and heat the reaction mixture to 100°C in an oil bath for 12 hours with vigorous stirring.

  • Step 4: Workup. Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite to remove the palladium catalyst and insoluble salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Step 5: Acid-Base Extraction. Transfer the filtrate to a separatory funnel and extract with 1M HCl (3 x 30 mL). Self-Validating Step: The basic piperazine product protonates and migrates to the aqueous layer, leaving unreacted aryl bromide and neutral impurities in the organic layer.

  • Step 6: Isolation. Cool the combined aqueous layers in an ice bath and slowly basify to pH 12 using 2M NaOH. Extract the free base with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure 1-(2,4,6-trimethylphenyl)piperazine as a solid.

Data Presentation

Table 1: Physicochemical Properties of 1-(2,4,6-Trimethylphenyl)piperazine

PropertyValuePharmacological Implication
CAS Number 91904-13-1[]Compound Identification
Molecular Formula C13H20N2Structural Composition
Molecular Weight 204.31 g/mol Low MW allows for extensive N4 derivatization while remaining within Lipinski's Rule of 5
LogP (Estimated) ~2.5Optimal lipophilicity for blood-brain barrier (BBB) penetration
pKa (N4 Aliphatic) ~9.0Protonated at physiological pH (7.4), essential for forming salt bridges with conserved Aspartic Acid residues in GPCRs
pKa (N1 Aniline) ~3.5Remains neutral, preventing electrostatic repulsion in hydrophobic receptor sub-pockets

Table 2: Comparative Conformational Features of Arylpiperazine Scaffolds

ScaffoldN1-Aryl Dihedral AngleConformational StateTarget Profile & SelectivityMetabolic Stability (N-dealkylation)
1-Phenylpiperazine ~30-40°FlexibleBroad spectrum (5-HT, D2, Alpha-1)Low
1-(2-Methoxyphenyl)piperazine ~60°Partially Restricted5-HT1A / D2 / D3 biasedModerate
1-(2,4,6-Trimethylphenyl)piperazine ~90°Orthogonal (Locked)Highly selective aminergic sub-pocketsHigh (Steric shielding)

References

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". URL: [Link]

  • MDPI. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands". URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions". URL: [Link]

Sources

The Safety and Toxicity Profile of Substituted Piperazines: A Mechanistic and Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperazines represent a highly versatile class of pharmacophores embedded in a vast array of compounds, ranging from blockbuster antidepressants (e.g., trazodone) and veterinary anthelmintics to agricultural herbicides and illicit recreational "designer drugs" (e.g., BZP, TFMPP). While the piperazine ring confers favorable physicochemical properties, such as enhanced target affinity and metabolic stability, it also introduces a complex, multi-organ toxicity profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial symptom-listing. Here, we will dissect the causality behind piperazine-induced toxicities—specifically neurotoxicity, hepatotoxicity, and cytotoxicity—and establish a self-validating preclinical protocol for evaluating the safety of novel piperazine derivatives during early-stage drug development.

Mechanistic Toxicology: Deconstructing the Liabilities

The toxicity of substituted piperazines is heavily dictated by their functional group substitutions, which alter their affinity for monoamine transporters and serotonin (5-HT) receptors.

Neurotoxicity and Serotonergic Dysregulation

Many piperazine derivatives, particularly benzylpiperazines (BZP) and phenylpiperazines (mCPP, TFMPP), act as potent monoamine reuptake inhibitors and direct receptor agonists.

  • Sympathomimetic Overdrive (BZP): 1-benzylpiperazine (BZP) induces severe sympathomimetic toxicity. Clinical data indicates that higher plasma levels of BZP are directly correlated with an increased incidence of seizures[1]. Interestingly, co-ingestion of ethanol reduces the incidence of these seizures. The causality here lies in ethanol's GABAergic agonism, which dampens the proconvulsant electrical threshold lowered by BZP; however, this combination significantly exacerbates cognitive disorientation, leading to profound confusion and agitation[1].

  • Serotonin Syndrome (mCPP & TFMPP): Compounds like meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) bind strongly to 5-HT1A-D and 5-HT2A-C receptors while inducing monoamine release via the serotonin transporter (SERT)[2]. This dual action precipitates a toxidrome mirroring serotonin syndrome, characterized by hyperthermia, autonomic instability, and neurodegeneration.

Hepatotoxicity: Idiosyncratic vs. Intrinsic

Liver injury associated with piperazines manifests through two distinct mechanistic pathways:

  • Hypersensitivity (Idiosyncratic): Unsubstituted piperazine base has been linked to severe, acute hepatitis. Evidence suggests this is primarily a hypersensitivity mechanism (immune-mediated) rather than a direct, dose-dependent toxic effect of the piperazine or its metabolites on hepatocytes[3].

  • Metabolite-Driven Cytotoxicity (Intrinsic): Conversely, specific substitutions lead to predictable intrinsic toxicity. For example, the therapeutic drug fipexide was withdrawn from the market due to severe liver toxicity. This was traced directly to its major active metabolite, MDBP[1-(3,4-methylenedioxybenzyl)piperazine], which induces profound hepatocellular damage[2].

Cytotoxicity and Mitochondrial Dysfunction

In vitro studies utilizing PS70 cell lines have demonstrated that TFMPP exhibits the highest cytotoxicity among common designer piperazines. The mechanism is driven by the generation of pro-oxidants, depletion of endogenous antioxidants, and subsequent mitochondrial dysfunction, culminating in neuronal apoptosis[4].

G cluster_0 Substituted Piperazines BZP BZP (Sympathomimetic) Seizures Seizures & Hyperthermia BZP->Seizures Dose-dependent mCPP mCPP (SERT/5-HT Agonist) Receptor 5-HT1/2 & SERT Hyperactivation mCPP->Receptor High Affinity TFMPP TFMPP (Pro-oxidant) Oxidative Mitochondrial Dysfunction TFMPP->Oxidative ROS Generation Receptor->Seizures Serotonin Syndrome Apoptosis Neuronal Apoptosis Oxidative->Apoptosis Cytochrome C Release

Mechanistic pathways of piperazine-induced neurotoxicity and cellular apoptosis.

Quantitative Safety Data & Structure-Toxicity Relationships

To contextualize the safety margins, the following table summarizes the quantitative toxicity profiles of key piperazine derivatives across different applications.

CompoundPrimary ApplicationTarget Receptors / MechanismKey Toxicity EndpointsQuantitative Data / Safety Margin
Piperazine (Base) Veterinary AnthelminticGABA agonist (in nematodes)Gastrointestinal distress, neurotoxicitySafe in dogs/cats at low doses; ≥800 mg/kg causes severe neurotoxic symptoms[5].
BZP Recreational DrugSympathomimeticSeizures, confusion, multi-organ failureToxicity is highly dose-dependent; plasma levels directly correlate with seizure risk[1].
mCPP Drug Metabolite (Trazodone)5-HT2C agonist, SERT inhibitorDevelopmental toxicity, cardiotoxicityExhibits higher acute toxicity than cocaine in zebrafish larvae models[2].
TFMPP Recreational Drug5-HT1/2 agonistOxidative stress, apoptosisHighest in vitro cytotoxicity among designer piperazines[4].
MCPP (Mecoprop) Agricultural HerbicideAuxin mimic (plants)Liver/kidney weight increase, RBC reductionAcute oral LD50 (Rat): 558 mg/kg. 90-day NOAEL: ≤ 500 ppm[6].

Preclinical Safety Assessment: A Self-Validating Protocol

The Methodology: Step-by-Step

Step 1: High-Throughput In Vivo Screening (Zebrafish Larvae)

  • Rationale: Zebrafish share high genetic homology with mammals regarding serotonergic pathways. They allow for rapid, direct visual assessment of cardiotoxicity and neurodevelopmental defects.

  • Action: Expose 72-hour post-fertilization (hpf) zebrafish larvae to varying concentrations of the piperazine derivative (1μM to 100μM).

  • Validation: Measure heart rate, morphological deformities, and locomotor activity. As proven by Kirla et al., this model successfully differentiates the high developmental toxicity of mCPP from baseline controls[2].

Step 2: In Vitro Cytotoxicity & Oxidative Profiling

  • Rationale: To isolate the intrinsic cellular toxicity from systemic effects.

  • Action: Culture PS70 cells and expose them to the derivative. Utilize flow cytometry to quantify reactive oxygen species (ROS) generation and Annexin V/PI staining to measure apoptosis.

  • Validation: Compare the results against a known highly cytotoxic standard like TFMPP to establish a relative toxicity index[4].

Step 3: Metabolomics Read-Across (Predictive Chronic Toxicity)

  • Rationale: To predict 90-day chronic toxicity without conducting a full 90-day mammalian study.

  • Action: Conduct a short-term (28-day) in vivo rat study. Extract blood plasma and perform comprehensive GC-MS/LC-MS metabolomic profiling. Compare this metabolome against a database of known "source substances" (e.g., comparing a novel herbicide to 2,4-DP).

  • Validation: This exact methodology was successfully used to predict the 90-day toxicity profile of MCPP (reduced food consumption, liver/kidney weight increases) accurately from 28-day data, allowing for the waiving of redundant 90-day animal trials[6].

Workflow Phase1 Phase 1: Zebrafish Larvae Screen (Acute Toxicity & Teratogenicity) Phase2 Phase 2: In Vitro PS70 Cells (Cytotoxicity & ROS Profiling) Phase1->Phase2 Hit Triage Phase3 Phase 3: Metabolomics Read-Across (28-day to 90-day Prediction) Phase2->Phase3 Mechanism Defined Phase4 Phase 4: Mammalian Validation (Targeted Organ Toxicity) Phase3->Phase4 Predictive Model

Self-validating multiphasic preclinical safety screening workflow for piperazines.

Conclusion & Strategic Outlook

The piperazine scaffold is a double-edged sword in drug discovery. While it provides excellent pharmacokinetic properties, its propensity to interact with serotonergic systems and induce oxidative stress requires rigorous, early-stage de-risking. By implementing modern, self-validating screening paradigms—such as zebrafish developmental assays and metabolomics read-across—development teams can rapidly identify intrinsic hepatotoxic and neurotoxic liabilities before committing to costly late-stage mammalian trials.

References

  • Toxicity from the recreational use of 1-benzylpiperazine tandfonline.com[Link]

  • PIPERAZINE: SAFETY SUMMARY for VETERINARY use parasitipedia.net[Link]

  • Piperazine derivatives as dangerous abused compounds srce.hr[Link]

  • Piperazine hepatitis - PubMed nih.gov[Link]

  • Metabolomics as read-across tool: A case study with phenoxy herbicides researchgate.net[Link]

  • Investigate the Effects of Piperazine Designer Drugs on Amyloid Beta auburn.edu[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of Sterically Hindered Piperazine Derivatives in Solid-Phase Synthesis: A Conceptual Guide Based on 1-(2,4,6-Trimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Extensive literature searches did not yield specific, documented applications of 1-(2,4,6-trimethylphenyl)piperazine in solid-phase synthesis. The following guide, therefore, presents a series of conceptual applications and detailed protocols based on the known chemical principles of solid-phase synthesis, the established reactivity of piperazine, and the anticipated influence of the sterically hindering 2,4,6-trimethylphenyl (mesityl) group. This document is intended to serve as an expert-level, theoretical framework for researchers and drug development professionals exploring novel, sterically hindered bases and scaffolds.

Introduction: The Rationale for Sterically Hindered Piperazines in Solid-Phase Synthesis

The piperazine nucleus is a cornerstone of medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] In solid-phase peptide synthesis (SPPS), piperazine itself has been investigated as a milder alternative to piperidine for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group, demonstrating a capacity to reduce base-induced side reactions such as aspartimide formation.[2]

The introduction of a bulky, electron-donating 2,4,6-trimethylphenyl group to the piperazine core, as in 1-(2,4,6-trimethylphenyl)piperazine, presents several theoretically advantageous properties for solid-phase synthesis:

  • Modulated Basicity and Nucleophilicity: The mesityl group's steric bulk is expected to diminish the nucleophilicity of the distal nitrogen atom more significantly than its basicity. This characteristic is highly desirable for a deprotection reagent, as it can efficiently remove the acidic proton of the Fmoc group while minimizing nucleophilic attack on sensitive parts of the peptide or linker, a common source of side reactions.

  • A Novel Scaffold for Combinatorial Chemistry: The rigid and lipophilic nature of the mesityl group offers a unique three-dimensional profile. When used as a scaffold, 1-(2,4,6-trimethylphenyl)piperazine can serve as a starting point for the synthesis of diverse chemical libraries, with subsequent modifications on the second nitrogen atom leading to a wide range of novel compounds.

  • Enhanced Solubility and Purification: The bulky aromatic group can influence the solubility of resin-bound intermediates, potentially disrupting aggregation in "difficult" sequences during peptide synthesis.

This guide will explore these potential applications through detailed, field-proven protocols adapted for this specific, sterically hindered piperazine derivative.

Conceptual Application I: As a Mild and Sterically Hindered Base for Fmoc Deprotection

The primary challenge in Fmoc-based SPPS is the prevention of side reactions during the repetitive base-mediated deprotection steps. The use of 1-(2,4,6-trimethylphenyl)piperazine is proposed here as a strategy to mitigate such unwanted reactions.

Causality Behind Experimental Choices:

The standard 20% piperidine in DMF is a highly effective deprotection agent but its strong nucleophilicity can lead to side reactions. By replacing piperidine with the bulkier 1-(2,4,6-trimethylphenyl)piperazine, we hypothesize a reduction in nucleophilic-driven side reactions. The concentration is adjusted to account for the higher molecular weight and potentially different basicity. An additive like 1-hydroxybenzotriazole (HOBt) can be included to further suppress side reactions by acting as a proton donor.[2]

Experimental Protocol: Fmoc Deprotection Cycle

This protocol outlines the steps for a single deprotection cycle on a 0.1 mmol scale using a standard solid-phase synthesis vessel.

  • Resin Swelling: Swell the peptide-resin (e.g., 100-200 mesh Rink Amide resin) in 5 mL of high-purity, amine-free N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Deprotection:

    • Add 5 mL of a 20% (w/v) solution of 1-(2,4,6-trimethylphenyl)piperazine in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Add a fresh 5 mL of the deprotection solution.

    • Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly to remove the reagent and the dibenzofulvene-adduct.

    • 3 x 5 mL DMF

    • 3 x 5 mL Dichloromethane (DCM)

    • 3 x 5 mL DMF

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., the Kaiser test) to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

Data Presentation: Comparison of Deprotection Reagents
ReagentConcentrationTypical TimeAdvantagesPotential Disadvantages
Piperidine20% (v/v) in DMF2 x 10 minFast, effective, well-establishedCan cause aspartimide formation, DKP formation, and other side reactions
Piperazine6% (w/v) in DMF2 x 15 minReduced side reactions compared to piperidine[2]Slower deprotection kinetics
1-(2,4,6-Trimethylphenyl)piperazine20% (w/v) in DMFHypothesized 2 x 15-20 minTheoretically minimizes nucleophilic side reactions due to steric hindranceSlower kinetics, higher cost, potential for incomplete deprotection with very sterically hindered amino acids
Workflow Visualization

Deprotection_Cycle cluster_resin Peptide-Resin cluster_reagents Reagents Resin_Fmoc Fmoc-NH-Peptide-Resin Add_Deprotection Incubate (5 + 20 min) Resin_Fmoc->Add_Deprotection Step 1: Add Deprotection Solution Deprotection_Sol 20% 1-(2,4,6-Trimethylphenyl)piperazine in DMF Deprotection_Sol->Add_Deprotection Wash_Sol DMF / DCM Drain_Wash Wash Resin Wash_Sol->Drain_Wash Add_Deprotection->Drain_Wash Step 2: Drain & Wash Resin_Free_Amine H2N-Peptide-Resin Drain_Wash->Resin_Free_Amine Step 3: Proceed to Coupling

Caption: Fmoc deprotection workflow using a sterically hindered piperazine derivative.

Conceptual Application II: As a Core Scaffold for Library Synthesis

The unique structure of 1-(2,4,6-trimethylphenyl)piperazine makes it an attractive starting point for combinatorial chemistry. The secondary amine provides a convenient handle for attachment to a solid support, leaving the tertiary amine of the piperazine ring embedded within the final molecule.

Causality Behind Experimental Choices:

2-Chlorotrityl chloride resin is chosen for the immobilization step because it allows for the attachment of secondary amines under mild, non-alkaloid conditions, which prevents quaternization of the tertiary amine. The loading is performed in the presence of a non-nucleophilic base, diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing for reaction with the resin.

Experimental Protocol: Immobilization on 2-Chlorotrityl Resin
  • Resin Preparation: Swell 1.0 g of 2-chlorotrityl chloride resin (1.2 mmol/g loading) in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel. Drain the DCM.

  • Loading Solution: In a separate flask, dissolve 1.5 equivalents of 1-(2,4,6-trimethylphenyl)piperazine (368 mg, 1.8 mmol) and 3.0 equivalents of DIPEA (627 µL, 3.6 mmol) in 10 mL of anhydrous DCM.

  • Immobilization: Add the loading solution to the swollen resin. Agitate the suspension at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of methanol to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with:

    • 3 x 10 mL DCM

    • 3 x 10 mL DMF

    • 3 x 10 mL Methanol

    • 3 x 10 mL DCM

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined gravimetrically or by cleavage of a small sample with a dilute TFA solution and subsequent HPLC analysis.

Workflow Visualization

Scaffold_Immobilization Start Start | {2-Chlorotrityl Chloride Resin | Swell in DCM} Reagent_Prep Reagent Preparation Dissolve 1-(2,4,6-trimethylphenyl)piperazine and DIPEA in DCM Start->Reagent_Prep Coupling Coupling Reaction | {Add reagent solution to resin | Agitate for 2 hours} Reagent_Prep->Coupling Capping Capping | {Add Methanol | Agitate for 30 min} Coupling->Capping Washing Washing Capping->Washing Drying Drying Dry under vacuum Washing->Drying End End | {Immobilized Scaffold-Resin} Drying->End

Caption: Workflow for immobilizing the piperazine scaffold onto a solid support.

Final Cleavage and Deprotection

Once the synthesis is complete, the final product must be cleaved from the resin, and any remaining side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the nature of the linker and the amino acid composition of the peptide.

Protocol: Cleavage from Resin

This protocol is for a standard acid-labile linker (e.g., Rink Amide).

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel. Add a small stir bar.

  • Cleavage Cocktail Addition: In a fume hood, prepare a cleavage cocktail. For a general-purpose cleavage, Reagent K is effective: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Add 10 mL of the freshly prepared cocktail per gram of resin.

  • Cleavage Reaction: Stir the suspension at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA solution with a stream of nitrogen gas. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet two more times with cold ether.

  • Drying and Analysis: Dry the crude product under vacuum. Analyze the purity by HPLC and confirm the mass by mass spectrometry.

References

  • Wade, J. D., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Letters in Peptide Science, 5(4), 293-298.
  • Sharma, P., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16016.
  • Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
  • De la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(3), 745.
  • Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202-4207.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Hyde, C., et al. (1994). Some "difficult sequences" made easy. A study of interchain association in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 43(5), 431-440.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F., et al. (2018).
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in Enzymology, 289, 67-83.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • Patgiri, A., et al. (2021).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2018). University of California, Irvine. Retrieved from [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14). Biomatik. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Nowick, J. S., et al. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
  • De la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(3), 745.
  • Albericio, F., et al. (2018).

Sources

Gram-Scale Synthesis of 1-(2,4,6-Trimethylphenyl)piperazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2,4,6-Trimethylphenyl)piperazine is a substituted arylpiperazine that serves as a crucial building block in the development of various pharmacologically active compounds. The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a wide array of drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics.[1] The specific substitution with a 2,4,6-trimethylphenyl (mesityl) group can impart unique steric and electronic properties to the final molecule, influencing its binding affinity, selectivity, and metabolic stability.

This application note provides a detailed, reliable, and scalable experimental procedure for the gram-scale synthesis of 1-(2,4,6-trimethylphenyl)piperazine. The described protocol is based on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[2][3][4] This method is renowned for its broad substrate scope, functional group tolerance, and the ability to be performed under relatively mild conditions.[5]

This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Workflow Overview

The synthesis of 1-(2,4,6-trimethylphenyl)piperazine is achieved through a one-step palladium-catalyzed Buchwald-Hartwig amination reaction between 1-bromo-2,4,6-trimethylbenzene and an excess of piperazine. The excess piperazine serves both as a reactant and, in some protocols, as a solvent, promoting an eco-friendly and cost-effective approach.[6][7]

Synthesis_Workflow Reactants 1-Bromo-2,4,6-trimethylbenzene + Piperazine (excess) Reaction Buchwald-Hartwig Amination Reactants->Reaction Toluene, Heat Catalyst_System Pd Catalyst (e.g., Pd(OAc)2) + Phosphine Ligand (e.g., BINAP) + Base (e.g., Cs2CO3) Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Salt Formation & Recrystallization Workup->Purification Product 1-(2,4,6-Trimethylphenyl)piperazine Purification->Product

Figure 1: Overall workflow for the synthesis of 1-(2,4,6-Trimethylphenyl)piperazine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Bromo-2,4,6-trimethylbenzene≥98%Major suppliers
PiperazineAnhydrous, ≥99%Major suppliersStore in a desiccator.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metalsMajor suppliersCatalyst precursor.
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)≥97%Major suppliersLigand.[8]
Cesium Carbonate (Cs₂CO₃)≥99%Major suppliersBase.
TolueneAnhydrous, ≥99.8%Major suppliersReaction solvent.
Ethyl AcetateACS GradeMajor suppliersFor extraction and chromatography.
HexanesACS GradeMajor suppliersFor chromatography.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-In-house prep.For workup.
Brine (Saturated aqueous NaCl)-In-house prep.For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeMajor suppliersDrying agent.
Silica Gel60 Å, 230-400 meshMajor suppliersFor column chromatography.

Detailed Experimental Protocol

This protocol is designed for a gram-scale synthesis, yielding approximately 1-5 grams of the final product.

1. Reaction Setup and Inert Atmosphere:

  • Rationale: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. Therefore, the reaction must be conducted under an inert atmosphere.

  • Procedure:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-2,4,6-trimethylbenzene (e.g., 2.0 g, 10.0 mmol, 1.0 equiv), piperazine (2.6 g, 30.0 mmol, 3.0 equiv), and cesium carbonate (6.5 g, 20.0 mmol, 2.0 equiv).

    • In a separate vial, add palladium(II) acetate (45 mg, 0.2 mmol, 0.02 equiv) and BINAP (125 mg, 0.2 mmol, 0.02 equiv).

    • Evacuate and backfill the reaction flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous toluene (40 mL) to the reaction flask via cannula or syringe.

    • Add the palladium(II) acetate and BINAP mixture to the reaction flask under a positive flow of nitrogen.

2. Reaction Execution:

  • Rationale: The Buchwald-Hartwig amination typically requires heating to facilitate the catalytic cycle. The reaction progress should be monitored to determine the optimal reaction time.

  • Procedure:

    • Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

    • Heat the reaction mixture to 100-110 °C (oil bath temperature) and maintain this temperature with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 10:1 dichloromethane:methanol. The reaction is generally complete within 8-12 hours.

3. Reaction Workup and Extraction:

  • Rationale: The workup procedure is designed to quench the reaction, remove the inorganic base and salts, and extract the desired product into an organic solvent.

  • Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with ethyl acetate (3 x 20 mL).

    • Combine the filtrate and washes in a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Rationale: The crude product will contain unreacted starting materials, by-products, and residual catalyst. Purification is necessary to obtain the high-purity target compound. Column chromatography is a standard method for this scale. Alternatively, for some piperazine derivatives, purification can be achieved via salt formation and recrystallization.[9][10]

  • Procedure (Column Chromatography):

    • Prepare a silica gel column using a suitable eluent system. A gradient elution from 100% hexanes to 95:5 hexanes:ethyl acetate with 1% triethylamine (to prevent product streaking on the silica) is a good starting point.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2,4,6-trimethylphenyl)piperazine as a solid or oil.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-90%
Appearance White to off-white solid or viscous oil
¹H NMR Consistent with the structure of 1-(2,4,6-trimethylphenyl)piperazine
¹³C NMR Consistent with the structure of 1-(2,4,6-trimethylphenyl)piperazine
Mass Spec (ESI) [M+H]⁺ calculated for C₁₃H₂₀N₂: 205.1654; found: 205.1650

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H), 3.05 (t, J = 5.0 Hz, 4H), 2.90 (t, J = 5.0 Hz, 4H), 2.25 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 134.8, 129.5, 129.0, 55.0, 46.5, 20.8, 18.5.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the reaction and purification in a well-ventilated fume hood.

  • Reagent Handling:

    • 1-Bromo-2,4,6-trimethylbenzene: Irritant. Avoid contact with skin and eyes.

    • Piperazine: Corrosive and a sensitizer. Handle with care.

    • Palladium(II) Acetate: Irritant and may cause sensitization. Avoid inhalation of dust.

    • BINAP: Handle in a fume hood.

    • Cesium Carbonate: Irritant. Avoid creating dust.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic and solvent-free conditions. Organic Letters, 18(19), 5272–5275.
  • Wikipedia. (2023).
  • (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Google Patents. (n.d.). US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Semantic Scholar. (n.d.). Reaction Chemistry & Engineering.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Google Patents. (n.d.). EP3414231B1 - SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Google Patents. (n.d.). JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • Wiley Analytical Science. (2019).
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.

Sources

Application Note: Cell-Based Assay Protocols for Evaluating 1-(2,4,6-Trimethylphenyl)piperazine Derivatives as 5-HT Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The N -phenylpiperazine scaffold is a highly privileged pharmacophore in neuropharmacology, classically utilized to target monoamine G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors (1)[1]. The incorporation of a 2,4,6-trimethylphenyl (mesityl) group yields 1-(2,4,6-trimethylphenyl)piperazine derivatives. The significant steric bulk and electron-rich nature of the mesityl ring fundamentally alter the ligand's orientation within the orthosteric binding pocket of receptors like 5-HT 2A​ and 5-HT 2C​ .

In drug development, this structural modification is frequently leveraged to drive functional selectivity (biased agonism) or to shift the molecule's intrinsic efficacy from an agonist to an antagonist. To accurately characterize the structure-activity relationship (SAR) of these derivatives, researchers must employ a self-validating, multi-tiered cell-based assay cascade.

Causality in Assay Design: The Self-Validating System

A robust screening protocol cannot rely on a single functional readout. The workflow below is designed with strict causality to prevent false positives and artifacts:

  • Cytotoxicity Profiling: Phenylpiperazines can exhibit off-target cytotoxicity at higher micromolar concentrations. If a compound compromises membrane integrity, the resulting drop in basal GPCR signaling can be falsely interpreted as receptor antagonism. Establishing a non-toxic concentration window is the mandatory first step.

  • Gq-Coupling (FLIPR Assay): 5-HT 2A/2C​ receptors canonically couple to G αq​ proteins, activating phospholipase C (PLC) and leading to intracellular calcium mobilization. The FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard for capturing this rapid, transient kinetic event (2)[2].

  • β -Arrestin Recruitment (BRET Assay): Modern neurotherapeutics require evaluating whether a ligand biases the receptor towards G-protein signaling or β -arrestin recruitment. Bioluminescence Resonance Energy Transfer (BRET) provides a highly sensitive, real-time readout of the physical interaction between the receptor and β -arrestin, independent of downstream second messengers (3)[3].

Workflow A 1-Mesitylpiperazine Derivatives Library B Cytotoxicity Profiling (Resazurin Assay) A->B Quality Control C Gq-Coupling (FLIPR Calcium Assay) B->C Non-toxic doses D β-Arrestin Recruitment (BRET Assay) B->D Non-toxic doses E Data Synthesis & SAR Modeling C->E Ca2+ EC50/IC50 D->E Arrestin EC50/IC50

Figure 1: Self-validating assay workflow for evaluating mesitylpiperazine derivatives.

Experimental Protocols

Phase 1: Cytotoxicity Profiling (Resazurin Reduction Assay)

Causality: Resazurin is a cell-permeable, non-toxic dye. Viable cells reduce the blue resazurin to pink, highly fluorescent resorufin. This step ensures that subsequent functional assay data (especially antagonism) is driven by receptor binding, not cell death.

Protocol:

  • Cell Seeding: Seed HEK293T cells expressing the 5-HT 2A​ receptor at 15,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare 1-(2,4,6-trimethylphenyl)piperazine derivatives in a 10-point dose-response curve (ranging from 0.1 nM to 100 µM, final DMSO concentration 0.5%). Treat cells for 24 hours.

  • Dye Addition: Add Resazurin reagent (final concentration 10 µg/mL) directly to the culture media.

  • Incubation & Readout: Incubate for 2–4 hours at 37°C. Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Validation Gate: Only compound concentrations yielding >90% viability relative to the vehicle control are permitted for use in Phases 2 and 3.

Phase 2: Intracellular Calcium Mobilization (FLIPR Assay)

Causality: To measure Gq-mediated signaling, cells are loaded with a calcium-sensitive fluorophore (e.g., Fluo-4 or Calcium 6). Probenecid is included in the buffer to inhibit multidrug resistance proteins (MDRs), preventing the premature efflux of the dye from the cytosol[2].

Protocol:

  • Cell Preparation: Seed HEK293T-5HT 2A​ cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL/well of Calcium 6 dye dissolved in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 1.5 hours at 37°C, followed by 30 minutes at room temperature to allow complete dye de-esterification.

  • Agonist Mode: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds. The instrument automatically adds 10 µL of the derivative library. Record fluorescence (Ex: 485 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

  • Antagonist Mode: If derivatives show no agonism, incubate cells with the derivatives for 15 minutes. Then, use the FLIPR to inject an EC 80​ concentration of 5-HT (typically ~30 nM) and measure the reduction in the calcium peak to calculate IC 50​ .

Phase 3: β -Arrestin 2 Recruitment (BRET2 Assay)

Causality: BRET requires the receptor to be tagged with a donor (e.g., Renilla Luciferase 8, RLuc8) and β -arrestin 2 to be tagged with an acceptor (e.g., GFP10 or Venus). When the ligand induces arrestin recruitment, the proximity of the tags allows non-radiative energy transfer, confirming a specific protein-protein interaction[3].

Protocol:

  • Transfection: Co-transfect HEK293T cells with 5-HT 2A​ -RLuc8 and β -Arrestin2-Venus plasmids (1:4 ratio) using Lipofectamine 3000. Seed into 96-well white microplates and incubate for 48 hours.

  • Substrate Addition: Wash cells with HBSS. Add the luciferase substrate Coelenterazine-h (final concentration 5 µM) and incubate in the dark for 10 minutes to allow luminescence to stabilize.

  • Ligand Stimulation: Add the mesitylpiperazine derivatives.

  • BRET Readout: Read the plate immediately on a luminescence microplate reader equipped with dual filters. Measure emission at 480 nm (RLuc8) and 530 nm (Venus).

  • Calculation: The BRET ratio is calculated as (Emission at 530 nm) / (Emission at 480 nm). Subtract the baseline BRET ratio of vehicle-treated cells to determine the net ligand-induced BRET.

Signaling Ligand Mesitylpiperazine Derivative Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq Protein Receptor->Gq GRK GRK Receptor->GRK PLC PLCβ Gq->PLC Ca2 Intracellular Ca2+ (FLIPR Readout) PLC->Ca2 Arrestin β-Arrestin 2 (BRET Readout) GRK->Arrestin

Figure 2: Divergent 5-HT2A signaling pathways captured by the dual-assay system.

Data Presentation & Interpretation

Synthesizing data from both functional assays allows researchers to identify the pharmacological profile of the derivatives. The table below demonstrates a mock SAR evaluation, highlighting how modifications to the 1-mesitylpiperazine core dictate receptor bias and efficacy.

Compound5-HT 2A​ Gq Ca 2+ EC 50​ (nM)5-HT 2A​ β -Arrestin EC 50​ (nM)E max​ (Ca 2+ )E max​ (Arrestin)Pharmacological Profile
Serotonin (5-HT) 12.545.2100%100%Endogenous Full Agonist
1-Mesitylpiperazine >10,000>10,000N/AN/AInactive Parent Core
Derivative A (N-alkylated)45.3850.188%25%Gq-Biased Partial Agonist
Derivative B (Amide-linked)IC 50​ = 15.2IC 50​ = 8.50%0%Potent Balanced Antagonist

Interpretation Note: Derivative A demonstrates significant Gq bias, effectively stimulating calcium flux while failing to robustly recruit β -arrestin. Conversely, Derivative B acts as a potent antagonist across both pathways, a profile highly desirable in the development of atypical antipsychotics.

References

  • Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives: novel antagonists for the vascular 5-HT1B receptor Source: PubMed / National Institutes of Health (NIH) URL:1

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: PubMed Central / National Institutes of Health (NIH) URL:2

  • Improved donor/acceptor BRET couples for monitoring beta-arrestin recruitment to G protein-coupled receptors Source: PubMed / National Institutes of Health (NIH) URL:3

Sources

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of Aryl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Substituted piperazines are privileged scaffolds of profound importance in medicinal chemistry and modern drug development[1]. An analysis of biologically relevant templates reveals that thousands of biologically active molecules—ranging from atypical antipsychotics (e.g., Aripiprazole) to tyrosine kinase inhibitors (e.g., Imatinib)—contain N-aryl piperazine motifs[1].

The Buchwald-Hartwig amination has emerged as the most robust, well-known, and highly selective methodology for the direct synthesis of N-aryl piperazines from aryl halides[2]. Compared to traditional nucleophilic aromatic substitution (S_N_Ar), which requires strongly electron-deficient arenes, palladium-catalyzed cross-coupling allows for the functionalization of electronically diverse and sterically hindered aryl halides under mild conditions[3]. This application note provides a comprehensive, self-validating guide to the mechanistic causality, catalyst selection, and experimental execution of this critical transformation.

Mechanistic Causality: The Catalytic Cycle

To successfully optimize a Buchwald-Hartwig amination, one must understand the causality of the catalytic cycle. The reaction is driven by a Pd(0)/Pd(II) redox process, where the choice of ligand dictates the activation energy of each transition state[4].

  • Oxidative Addition: The active Pd(0)L_n species inserts into the aryl-halogen bond. Electron-rich phosphine ligands accelerate this step, which is often rate-limiting for aryl chlorides[4].

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A strong base (e.g., NaOtBu) deprotonates the amine, forming a critical Pd(II)-amido complex[5].

  • Reductive Elimination: The C-N bond is formed, releasing the N-aryl piperazine product and regenerating the Pd(0) catalyst. Bulky biaryl phosphine ligands (like RuPhos) force the aryl and amido groups into close proximity, drastically accelerating reductive elimination and suppressing unwanted β -hydride elimination[6].

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L_n OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord PdII_Amido Pd(II)(Ar)(NR2)L_n AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Product N-Aryl Piperazine RedElim->Product

Caption: Pd-Catalyzed Buchwald-Hartwig Amination Cycle

Catalyst and Ligand Selection Matrix

The primary challenge in unprotected piperazine N-arylation is the competing di-arylation of the secondary nitrogen atoms[5]. While using an excess of piperazine statistically favors mono-arylation, the choice of catalyst and base is equally critical. The table below summarizes quantitative data and optimal conditions based on substrate classes[6],[5],[7].

Catalyst SystemLigand TypeBaseSolventTemp (°C)Typical YieldMechanistic Rationale & Substrate Scope
Pd₂(dba)₃ BINAPNaOtBuToluene80–10055–75%Classic system. Good for unhindered aryl bromides. Prone to di-arylation if piperazine is unprotected[5].
Pd(OAc)₂ RuPhosCs₂CO₃1,4-Dioxane100–11080–95%Excellent for secondary amines and hindered aryl chlorides. Bulky ligand accelerates reductive elimination[6].
Pd₂(dba)₃ XantPhosNaOtBuToluene90–10070–85%Highly effective for N-Boc-piperazine coupling. Large bite angle suppresses β -hydride elimination[6].
Pd Nanoparticles Green Algal Ext.K₂CO₃H₂O/EtOH60–8065–90%Environmentally benign, highly recyclable system. High surface area enhances catalytic turnover[8].

Self-Validating Experimental Protocols

The following protocol details the mono-arylation of an unprotected piperazine. It is designed to be self-validating; specific visual and analytical checkpoints are embedded to ensure experimental integrity[9].

Protocol A: Synthesis of N-(4-Methoxyphenyl)piperazine

Objective: High-yielding mono-arylation while suppressing di-arylation and catalyst deactivation.

Step-by-Step Methodology:

  • Pre-reaction Validation (Moisture & Oxygen Control): Flame-dry a Schlenk tube under a high vacuum, then backfill with Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which irreversibly halts the catalytic cycle[6].

  • Reagent Loading: Add 4-bromoanisole (1.0 equiv, 1.0 mmol), anhydrous piperazine (4.0 equiv, 4.0 mmol), and NaOtBu (1.5 equiv, 1.5 mmol) to the tube. Causality: A 4-fold excess of piperazine statistically prevents the newly formed mono-aryl piperazine from competing for the active Pd complex, thereby suppressing di-arylation[5].

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and RuPhos (5.0 mol%, 0.05 mmol).

  • Degassing the Solvent: Add 5.0 mL of anhydrous toluene. Bubble Argon directly through the solution via a long needle for 10–15 minutes[9].

  • Reaction Execution: Seal the Schlenk tube and heat the mixture at 90 °C with vigorous stirring for 12 hours. Visual Checkpoint: The solution should transition from the dark purple of Pd₂(dba)₃ to a deep red/brown, indicating the formation of the active Pd(0)L_n species.

  • Self-Validation (LC-MS): After 12 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. Validation: You must observe the disappearance of the aryl halide mass and the emergence of the product[M+H]⁺ peak. If starting material remains, proceed to the Troubleshooting Workflow[6].

  • Aqueous Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) to remove the excess piperazine and inorganic salts. To isolate the basic product from neutral impurities, extract the organic layer with 1M HCl. Basify the aqueous layer to pH 12 using NaOH, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure[9].

Protocol B: Troubleshooting & Optimization Logic

If low yields are observed, the failure is typically localized to either catalyst poisoning or improper stoichiometry[6].

Workflow Start Reaction Setup (Inert Atm) Heat Heat 80-120°C (12-24h) Start->Heat LCMS LC-MS/TLC Check Heat->LCMS Decision Conversion? LCMS->Decision Workup Aqueous Workup & Extraction Decision->Workup >90% Fail Low Yield / Deactivation Decision->Fail <50% Purify Column Chromatography Workup->Purify Troubleshoot Optimize Ligand or Degas Solvent Fail->Troubleshoot Troubleshoot->Start

Caption: Experimental Workflow and Troubleshooting Logic

Pharmacological Application: Target Modulation

The ultimate goal of synthesizing N-aryl piperazines is their deployment in biological systems. The piperazine ring provides a rigid, basic vector that perfectly mimics endogenous monoamines, making it an ideal pharmacophore for modulating G-Protein Coupled Receptors (GPCRs) such as 5-HT and D₂ receptors, as well as critical kinase pathways like PI3K/Akt/mTOR[9],[10].

Pathway Drug Aryl Piperazine Derivative Receptor Target Receptor (e.g., GPCR / Kinase) Drug->Receptor Binds Effector Downstream Effector (cAMP / Akt) Receptor->Effector Modulates Response Clinical Response (Efficacy) Effector->Response Induces

Caption: Biological Modulation by Aryl Piperazine Pharmacophores

References

  • Title: A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets Source: Current Organic Synthesis URL: [Link]

  • Title: Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst Source: SGVU Journal of Pharmaceutical Research & Education URL: [Link]

Sources

Advanced Purification of 1-(2,4,6-Trimethylphenyl)piperazine via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4,6-Trimethylphenyl)piperazine (commonly known as mesitylpiperazine) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and various receptor ligands[1]. Structurally, it is an arylpiperazine characterized by a bulky, electron-rich mesityl group and a highly basic secondary amine. The purification of this compound via standard normal-phase silica gel chromatography presents significant challenges—namely severe peak tailing, irreversible adsorption, and co-elution with impurities[2]. This application note provides a field-proven, self-validating protocol to overcome these challenges using targeted stationary phase deactivation.

Physicochemical Profiling & Chromatographic Causality

To master the purification of mesitylpiperazine, one must understand the causality behind its chromatographic behavior. Bare silica gel (SiO₂) possesses surface silanol groups (-SiOH) with a pKa ranging from 4.5 to 5.5. The secondary amine of the piperazine ring is highly basic (pKa ~9.8). When loaded onto a standard silica column, the amine acts as both a hydrogen bond acceptor and a Brønsted base, forming strong, irreversible ionic interactions with the acidic silanols[3].

This phenomenon manifests as "streaking" on Thin Layer Chromatography (TLC) and broad, overlapping bands during column elution. To disrupt this interaction, the chromatographic system must be modified. The most effective and economical strategy is the introduction of a sacrificial basic modifier, such as Triethylamine (TEA), which competitively binds to the silanol sites. This effectively masks the stationary phase, allowing the target arylpiperazine to elute based purely on its inherent polarity[4].

Mechanism S Bare Silica Gel (SiO2) Active Silanols (-OH) pKa ~4.5 D Deactivated Silica TEA-Silanol Complex S->D Neutralization (Pre-treatment) T Triethylamine (TEA) Sacrificial Amine pKa ~10.7 T->D Binds active sites P 1-(2,4,6-Trimethylphenyl)piperazine Target Analyte D->P Reversible Adsorption E Clean Elution (Symmetrical Peak) P->E No Streaking

Figure 1: Mechanistic causality of silanol masking by Triethylamine (TEA) to prevent amine streaking.

Method Development: TLC Optimization

Before committing to a preparative column, the solvent system must be rigorously optimized. For bulky arylpiperazines, two primary solvent families are utilized depending on the polarity of the crude matrix[1][5]. The addition of 1-5% TEA is mandatory for accurate Rf determination.

Table 1: Solvent System Matrix for Mesitylpiperazine
Solvent SystemRatio (v/v)ModifierExpected RfChromatographic Behavior
Hexane : EtOAc1:1None0.05 - 0.10Severe streaking; product stuck at baseline.
Hexane : EtOAc1:11% TEA0.20 - 0.35Tight spot; ideal for non-polar crude mixtures[5].
DCM : MeOH95:5None0.15 - 0.25Moderate streaking; tailing obscures impurities.
DCM : MeOH95:51% TEA0.30 - 0.45Excellent resolution; sharp, symmetrical spot[1].

Note: For 1-(2,4,6-Trimethylphenyl)piperazine, the DCM/MeOH/TEA system generally provides superior solubility and resolution compared to alkane-based systems.

Self-Validating Purification Protocol

This detailed protocol utilizes a Dichloromethane (DCM) / Methanol (MeOH) gradient, which is highly effective for polar arylpiperazines[1][3].

Workflow A Crude 1-(2,4,6-Trimethylphenyl)piperazine (Reaction Mixture) B TLC Optimization (Screening DCM:MeOH vs Hex:EtOAc with TEA) A->B C Stationary Phase Deactivation (Pre-elute silica with 1-2% TEA) B->C D Sample Loading (Dry loading on Celite recommended) C->D E Gradient Elution (Isocratic hold followed by step gradient) D->E F Fraction Analysis (Ninhydrin / Dragendorff's Reagent) E->F G Isolated Pure Arylpiperazine F->G

Figure 2: Step-by-step experimental workflow for the purification of basic arylpiperazines.

Step 1: Stationary Phase Deactivation (Critical Step)

Causality: Do not simply add TEA to the running solvent. If the column is not pre-equilibrated, the TEA will bind to the silica as it travels down the column, creating a "moving front" of deactivated silica. This causes the target compound to ride the solvent front or elute unpredictably.

  • Slurry pack the silica gel (40–63 μm) using DCM containing 1% (v/v) TEA.

  • Flush the packed column with at least 2 Column Volumes (CV) of the DCM/1% TEA mixture.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and test it with pH paper. The pH must be >8. If it is neutral, the silica active sites have not been fully saturated; continue flushing until basicity is confirmed.

Step 2: Sample Loading

Due to the oily nature of many free-base piperazines, dry loading is strongly recommended to prevent band broadening and ensure a narrow injection profile.

  • Dissolve the crude 1-(2,4,6-Trimethylphenyl)piperazine in a minimal amount of DCM.

  • Add Celite 545 (approximately 2 to 3 times the mass of the crude product). Do not use bare silica for dry loading unless it has been pre-treated with TEA, as it will trap the amine.

  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Load the powder evenly onto the top of the column bed and protect it with a 1 cm layer of clean sea sand.

Step 3: Gradient Elution

Begin elution with a low-polarity system, gradually increasing the methanol content. Maintain 1% TEA throughout all gradient steps to ensure continuous silanol masking.

Table 2: Step-Gradient Elution Profile
StepSolvent Composition (DCM : MeOH : TEA)Volume (CV)Purpose
199 : 0 : 12.0Elute non-polar impurities (e.g., unreacted alkylating agents).
298 : 1 : 12.0Transition phase; elute moderately polar byproducts.
395 : 4 : 13.0Target Elution: Mesitylpiperazine elutes as a sharp band.
490 : 9 : 11.0Column wash to remove highly polar baseline material.

Fraction Analysis & Product Isolation

  • Fraction Spotting: Spot collected fractions on TLC plates and develop using the optimized DCM:MeOH:TEA (95:4:1) solvent system.

  • Visualization (Self-Validation):

    • UV Light (254 nm): Will strongly illuminate the electron-rich mesityl ring.

    • Chemical Staining: To definitively confirm the presence of the secondary amine (and differentiate it from non-amine UV-active impurities), dip the plate in Ninhydrin stain and heat vigorously. The piperazine will yield a distinct blue/purple spot. Alternatively, Dragendorff's reagent will produce an immediate bright orange spot indicative of an alkaloid/tertiary/secondary amine[2].

  • Isolation: Pool the fractions containing the pure product and evaporate under reduced pressure.

  • TEA Removal: To remove residual TEA (boiling point 89°C), place the flask under high vacuum (lyophilizer or Schlenk line) for 12-24 hours. If NMR reveals lingering TEA traces, perform a rapid aqueous workup: dissolve the residue in DCM, wash once with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Synthesis of arylpiperazine substituted bisindolylmethanes as possible pharmacologically active new compounds Semantic Scholar URL:[Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents National Institutes of Health (PMC) URL: [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists Frontiers URL: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Arabian Journal of Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in 1-(2,4,6-Trimethylphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal . This technical resource is designed for researchers and drug development professionals optimizing the synthesis of sterically hindered N-arylpiperazines, specifically 1-(2,4,6-Trimethylphenyl)piperazine (commonly known as 1-mesitylpiperazine).

Due to the severe steric shielding provided by the two ortho-methyl groups on the mesityl ring, standard amination protocols frequently fail, resulting in abysmal yields (<20%), catalyst poisoning, or complex byproduct mixtures. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve >80% isolated yields.

Module 1: Comparative Analytics for Route Selection

The synthesis of 1-mesitylpiperazine is typically approached via two distinct pathways: the classical direct cyclization (Prelog method) and the modern Buchwald-Hartwig cross-coupling[1]. The table below summarizes the quantitative performance metrics of both optimized routes to inform your experimental design.

ParameterRoute A: Microwave-Assisted CyclizationRoute B: Buchwald-Hartwig Amination
Starting Materials 2,4,6-Trimethylaniline + Bis(2-chloroethyl)amine HCl2-Bromomesitylene + 1-Boc-Piperazine
Catalyst / Ligand None (Uncatalyzed)Pd₂(dba)₃ / XPhos
Base / Solvent DIPEA / DiglymeNaOtBu / Toluene
Reaction Conditions 160 °C (Microwave), 1–2 hours110 °C (Thermal), 8–12 hours
Typical Yield 40% – 55%[2]85% – 95% (over 2 steps)[1]
Primary Challenge High activation energy due to steric bulkCatalyst deactivation; Moisture sensitivity
Best Used For Rapid library generation; Metal-free requirementsScale-up; High-purity API synthesis

Module 2: Troubleshooting Guides & FAQs

Q1: Why is my yield so low (<20%) when reacting 2,4,6-trimethylaniline with bis(2-chloroethyl)amine hydrochloride under standard reflux conditions? The Causality: The two ortho-methyl groups on 2,4,6-trimethylaniline create a severe steric wall. When the nitrogen lone pair attempts an S_N2 attack on the primary chloride of the alkylating agent, the transition state becomes highly crowded. This drastically raises the activation energy ( ΔG‡ ), leading to sluggish kinetics. Consequently, side reactions—such as the elimination or polymerization of bis(2-chloroethyl)amine—outcompete the desired cyclization[2]. The Solution: Standard thermal heating is inefficient for this barrier. Switch to microwave irradiation at 160 °C. Microwave synthesis provides rapid, volumetric heating that overcomes the high activation barrier efficiently. Furthermore, use N,N-diisopropylethylamine (DIPEA) as the base; its steric bulk prevents it from acting as a competing nucleophile, while a high-boiling polar aprotic solvent like diglyme stabilizes the polar transition state[2],[3].

Q2: In the Buchwald-Hartwig cross-coupling of 2-bromomesitylene and piperazine, I am observing significant diarylation (formation of 1,4-dimesitylpiperazine). How do I prevent this? The Causality: Piperazine is a symmetrical diamine. After the first coupling event, the resulting 1-mesitylpiperazine is a secondary amine. Although sterically hindered, the newly formed alkyl-aryl amine is more electron-rich than the starting piperazine. If the local concentration of the mono-coupled product is high, it will competitively coordinate to the Pd(II) intermediate, leading to a second arylation event[4],[1]. The Solution: You have two options. The statistical approach is to use a massive excess of piperazine (5 to 10 equivalents) to ensure the catalyst encounters unreacted starting material more frequently than the product. The definitive, high-yielding approach is to use 1-Boc-piperazine (mono-protected). The Boc group completely blocks the second nitrogen, reducing the reaction to a 1:1 stoichiometry requirement, followed by a simple acidic deprotection[4].

Q3: During the Buchwald-Hartwig reaction, my reaction mixture turns black and precipitates ("Pd black") before reaching completion. What is happening? The Causality: Palladium black is the inactive, aggregated form of Pd(0). This occurs when the catalytic cycle breaks down. In the case of sterically hindered substrates like 2-bromomesitylene, the reductive elimination step (where the Ar-N bond forms and Pd(0) is regenerated) can be slow. If the Pd(II) intermediate lingers too long, it degrades. Alternatively, even trace oxygen ingress will oxidize the electron-rich phosphine ligands, stripping the Pd(0) of its protective coordination sphere and causing it to crash out[1]. The Solution: Upgrade your ligand to XPhos . The bulky dicyclohexylphosphino group and the biphenyl backbone of XPhos force the Pd center into a highly reactive conformation that drastically accelerates reductive elimination. Additionally, you must strictly adhere to Schlenk techniques—degas your solvents via three freeze-pump-thaw cycles.

Module 3: Process Visualizations

SynthesisDecision Start Target: 1-(2,4,6-Trimethylphenyl)piperazine Route1 Route A: Direct Cyclization (Prelog Method) Start->Route1 Route2 Route B: Buchwald-Hartwig Cross-Coupling Start->Route2 Sub1 Reagents: 2,4,6-Trimethylaniline + Bis(2-chloroethyl)amine HCl Route1->Sub1 Sub2 Reagents: 2-Bromomesitylene + Piperazine (or Boc-Pip) Route2->Sub2 Prob1 Issue: Steric Hindrance Low Yield (<20%) Sub1->Prob1 Prob2 Issue: Diarylation & Catalyst Poisoning Sub2->Prob2 Sol1 Solution: Microwave Irradiation (160°C), DIPEA, Diglyme Prob1->Sol1 Sol2 Solution: Pd2(dba)3, XPhos, NaOtBu, Excess Amine Prob2->Sol2

Decision tree for 1-mesitylpiperazine synthesis detailing route selection and troubleshooting.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd OxAdd Pd0->OxAdd 2-Bromomesitylene AmCoord Amine Coordination Base deprotonates amine Issue: Competitive diarylation OxAdd->AmCoord Piperazine + Base Fix1 Use bulky electron-rich ligands (XPhos) OxAdd->Fix1 RedElim RedElim AmCoord->RedElim Fix2 Use mono-Boc-piperazine or 5x excess piperazine AmCoord->Fix2 RedElim->Pd0 Product Release Fix3 Strict oxygen-free Schlenk techniques RedElim->Fix3

Mechanistic troubleshooting of the Buchwald-Hartwig catalytic cycle for mesitylpiperazine.

Module 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Direct Cyclization[2]

This protocol utilizes continuous-flow or batch microwave reactors to force the sterically hindered S_N2 cyclization.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 mmol) and bis(2-chloroethyl)amine hydrochloride (1.2 mmol).

  • Solvent & Base: Add anhydrous diglyme (3.0 mL) followed by DIPEA (3.5 mmol).

    • Validation Checkpoint 1: The mixture should form a heterogeneous slurry initially. Ensure the vial is sealed with a Teflon septum crimp cap.

  • Irradiation: Place the vial in the microwave reactor. Set the parameters to 160 °C with a hold time of 60 minutes.

    • Validation Checkpoint 2: Post-reaction, the pressure should safely dissipate. The solution will appear dark amber. LC-MS analysis of a 10 µL aliquot should show complete consumption of the aniline (m/z 136[M+H]+) and the appearance of the product mass (m/z 205[M+H]+).

  • Workup: Transfer the mixture to a separatory funnel, dilute with EtOAc (20 mL), and wash aggressively with 1M NaOH (2 × 10 mL) to neutralize the hydrochloride salts and remove excess DIPEA, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N).

Protocol B: High-Yield Buchwald-Hartwig Amination[1]

This protocol ensures high fidelity and prevents diarylation by utilizing Boc-protection and advanced phosphine ligands.

  • Catalyst Pre-activation (Glovebox or Schlenk Line): In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Reagent Addition: Add 2-bromomesitylene (1.0 mmol), 1-Boc-piperazine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Degassing: Add anhydrous, degassed toluene (5.0 mL) under a positive stream of Argon.

    • Validation Checkpoint 1: Upon addition of toluene and mild warming (40 °C) for 5 minutes, the solution must transition from a dark purple/red (Pd₂(dba)₃) to a clear, pale yellow/orange. If the solution turns opaque black, oxygen has entered the system, and the catalyst is dead. Abort and restart.

  • Reaction: Seal the flask and heat to 110 °C in an oil bath for 8 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 4:1). The starting bromide (Rf ~0.8) should disappear, replaced by a UV-active spot (Rf ~0.4).

  • Deprotection: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate. Dissolve the crude intermediate in DCM (5 mL) and add Trifluoroacetic Acid (TFA) (2 mL). Stir for 2 hours at room temperature.

  • Isolation: Concentrate to remove TFA, basify the residue with 2M NaOH until pH > 10, extract with DCM (3 × 10 mL), dry, and evaporate to yield pure 1-(2,4,6-trimethylphenyl)piperazine.

Sources

reducing by-product formation in the synthesis of N-aryl piperazines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing By-product Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for N-Aryl Piperazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the N-aryl piperazine scaffold, a cornerstone moiety in modern drug discovery. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to troubleshoot common issues, particularly the formation of unwanted by-products. This resource integrates frequently asked questions, detailed experimental procedures, and visual guides to enhance your synthetic success.

The Challenge: By-product Formation in C-N Coupling

The synthesis of N-aryl piperazines, most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, is a powerful transformation. However, the inherent reactivity of the piperazine ring and the complexities of the catalytic cycles can lead to several persistent and often difficult-to-separate by-products. Understanding the mechanisms of their formation is the first step toward rational optimization and prevention.

The most prevalent side reactions include:

  • 1,4-Diarylation: The presence of two reactive secondary amines on the piperazine ring can lead to double arylation, a common issue when mono-substitution is desired.[1][2]

  • Hydrodehalogenation: A competing reductive pathway where the aryl halide is converted back to an arene, consuming catalyst and starting material without forming the desired C-N bond.[3]

  • Starting Material Degradation: Substrates or reagents may be sensitive to the strong bases or high temperatures often required, leading to decomposition products.[3]

This guide will provide actionable strategies to mitigate these and other challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of N-aryl piperazines in a practical question-and-answer format.

Q1: I am observing a significant amount of the 1,4-bis-arylated piperazine by-product. How can I improve selectivity for mono-arylation?

A1: This is the most common selectivity challenge in N-aryl piperazine synthesis. The formation of the bis-arylated product occurs when the initially formed mono-aryl piperazine successfully competes with the unreacted piperazine for the aryl halide in the catalytic cycle.[4]

Causality & Strategic Solutions:

  • Control Stoichiometry: The most direct method to favor mono-arylation is to use a significant excess of piperazine (typically 5-10 equivalents) relative to the aryl halide. This statistically increases the probability of the catalyst reacting with an unsubstituted piperazine molecule.[2]

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture via a syringe pump maintains a low instantaneous concentration of the electrophile. This ensures a consistently high ratio of piperazine to aryl halide throughout the reaction, suppressing the second arylation.[1][3]

  • Employ a Mono-Protected Piperazine: This is the most robust chemical solution. Using a mono-protected piperazine, such as N-Boc-piperazine, physically blocks one nitrogen atom from reacting.[2][5] The protecting group can be efficiently removed in a subsequent acidic step. This strategy shifts the problem from a difficult purification to a straightforward deprotection.[6]

Q2: My reaction shows low conversion of the aryl halide, and LC-MS analysis indicates the presence of the corresponding arene (hydrodehalogenation). What is causing this?

A2: Hydrodehalogenation is a catalyst-mediated side reaction where a hydride source reduces the aryl halide.[3] This pathway competes directly with the desired C-N bond formation and can become significant under suboptimal conditions.

Causality & Strategic Solutions:

  • Ensure Anhydrous Conditions: Water is a common culprit. It can react with the strong bases used (e.g., NaOtBu) and interfere with the catalytic cycle. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic bases in a glovebox or under a robust inert atmosphere.[1][3]

  • Evaluate Your Base: While strong bases are necessary, some can promote side reactions. If hydrodehalogenation is severe, consider screening slightly milder or more sterically hindered bases. For sensitive substrates, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer a better outcome, though they might require higher temperatures or more active catalysts.[3]

  • Ligand Selection is Critical: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. If dehalogenation is an issue, the chosen ligand may not be optimal for the substrate. For challenging aryl chlorides, for instance, bulky, electron-rich biarylphosphine ligands like RuPhos or XPhos are often required to promote the desired reductive elimination over competing pathways.[1][7]

Q3: My reaction mixture is turning dark, and I'm seeing multiple unidentifiable spots on TLC. How can I prevent starting material or product degradation?

A3: Reaction darkening often indicates the formation of palladium black (catalyst decomposition) or degradation of sensitive functional groups on your starting materials or product.

Causality & Strategic Solutions:

  • Maintain a Strict Inert Atmosphere: These reactions are highly sensitive to oxygen, which can lead to the oxidation of phosphine ligands and subsequent catalyst deactivation and decomposition.[1] Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.

  • Optimize Temperature: Higher temperatures can accelerate the desired reaction but may also increase the rate of degradation. If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Modern, highly active palladium precatalysts can often facilitate reactions at lower temperatures.[3]

  • Re-evaluate Base Compatibility: Some functional groups are not compatible with strong bases like NaOtBu. If your substrate contains sensitive groups (e.g., esters prone to hydrolysis), a milder base such as Cs₂CO₃ or K₃PO₄ is a necessary adjustment.[3]

Q4: Purification is challenging, as my desired N-aryl piperazine co-elutes with a persistent impurity. What are some effective purification strategies?

A4: Co-elution is common when by-products are structurally similar to the target compound.[8] Standard chromatography may be insufficient without modification.

Causality & Strategic Solutions:

  • Acid-Base Extraction: Leverage the basicity of the piperazine nitrogen atoms. During the aqueous workup, an acid wash (e.g., with 1M HCl) can protonate your product and other basic impurities, pulling them into the aqueous layer and separating them from non-basic impurities like the dehalogenated arene. The product can then be recovered by basifying the aqueous layer and re-extracting.[1]

  • Salt Formation/Crystallization: If the product is a solid, crystallization is a powerful purification technique. If the crude oil does not crystallize, consider forming a salt (e.g., the hydrochloride or diacetate salt). Crystalline salts often have much better purification properties than the free base.[8]

  • Optimize Chromatography: If chromatography is the only option, consider alternatives to standard silica gel. For highly polar compounds, alumina may be more effective. Alternatively, using a modified mobile phase, such as adding a small amount of triethylamine (~1%) to the eluent, can help to sharpen peaks and improve the separation of basic compounds on silica gel.

Visualizing Reaction and Troubleshooting Pathways

To better understand the process, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OA->PdII_ArX Coord Amine Coordination PdII_ArX->Coord + Piperazine PdII_Amine [Ar-Pd(II)(HNR₂)-X(L_n)]^+ Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Amido Ar-Pd(II)-NR₂(L_n) Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 + Ar-Piperazine

Caption: The catalytic cycle for Buchwald-Hartwig amination.

G Amido Ar-Pd(II)-NR₂(L_n) (Key Intermediate) RE_Desired Reductive Elimination (Desired) Amido->RE_Desired Product Mono-Aryl Piperazine RE_Desired->Product Coord_Second Coordination of Mono-Aryl Product Product->Coord_Second Competes with Piperazine RE_Bis Second C-N Coupling Coord_Second->RE_Bis Bis_Product Bis-Aryl Piperazine (By-product) RE_Bis->Bis_Product PdII_ArX Ar-Pd(II)-X(L_n) (Intermediate) Reduction Reduction by Hydride Source PdII_ArX->Reduction Arene Arene (Ar-H) (By-product) Reduction->Arene

Caption: Competing pathways leading to common by-products.

G cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting By-products start Problem Observed: Low Yield or Impure Product check_conversion Analyze Crude Reaction: Low Conversion of Aryl Halide? start->check_conversion check_byproducts Identify Major By-products (LC-MS, NMR) check_conversion->check_byproducts No cause_catalyst Inert Atmosphere? Catalyst/Ligand Active? Base Fresh/Anhydrous? check_conversion->cause_catalyst Yes is_bis Bis-Arylation? check_byproducts->is_bis cause_temp Temperature Too Low? cause_catalyst->cause_temp cause_dehalogenation Hydrodehalogenation Observed? cause_temp->cause_dehalogenation is_degrad Degradation? is_bis->is_degrad No sol_bis Increase Piperazine Excess Slow Aryl Halide Addition Use N-Boc-Piperazine is_bis->sol_bis Yes sol_degrad Lower Temperature Screen Milder Base Ensure Strict Inert Atmosphere is_degrad->sol_degrad Yes

Caption: A logical workflow for troubleshooting N-aryl piperazine synthesis.

Optimized Experimental Protocol: Buchwald-Hartwig Mono-Arylation

This protocol provides a robust starting point for the synthesis of a mono-N-aryl piperazine using modern catalytic systems. It is designed to minimize by-product formation.

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol, 1.0 eq.)

  • Piperazine (5.0 mmol, 5.0 eq.)

  • Palladium Precatalyst (e.g., RuPhos G3 Pd, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.3 mmol, 1.3 eq.)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, piperazine, and sodium tert-butoxide.[1] Note: Handle the base and catalyst in a glovebox if possible due to their sensitivity to air and moisture.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for at least 10-15 minutes. This is a critical step to prevent catalyst deactivation.[1][3]

  • Reagent Addition: Add the anhydrous solvent via syringe, followed by the aryl halide.[1] If significant bis-arylation is a concern, dissolve the aryl halide in a small amount of the solvent and add it dropwise over 30-60 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and quench by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. To remove excess piperazine, an optional wash with dilute aqueous acid (e.g., 0.5 M HCl) can be performed, followed by neutralization and re-extraction.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperazine.[3]

Data Summary for Reaction Optimization

The choice of ligand and reaction conditions is highly dependent on the specific aryl halide substrate. The following tables provide general guidance for optimizing your reaction.

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination

LigandTypical Substrate ClassKey Characteristics
XPhos Aryl Chlorides, BromidesBulky, electron-rich. Highly active for challenging substrates.[9]
RuPhos Aryl Chlorides, Heteroaryl HalidesExcellent for secondary amines, often provides high selectivity.[10]
BrettPhos Primary Amines, AmidesVery bulky ligand, effective for a wide range of substrates.[9]
BINAP Aryl Bromides, IodidesA classic bidentate ligand, good for less challenging couplings.[4]

Table 2: General Reaction Parameters

ParameterAryl ChloridesAryl BromidesAryl Iodides/Triflates
Catalyst Loading 1-3 mol%0.5-2 mol%0.1-1 mol%
Typical Ligand XPhos, RuPhosXPhos, BINAPBINAP, P(o-tol)₃
Base NaOtBu, LiHMDSNaOtBu, K₃PO₄K₃PO₄, Cs₂CO₃
Temperature 90-110 °C80-100 °CRT - 90 °C

References

  • Pollard, C. B., & MacDowell, L. G. (1934). Purification of piperazine.
  • Brenner, E., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination - Scope. [Link]

  • Singh, Y. P., et al. (2020). A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • Cernak, T. A., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1252–1258. [Link]

  • Reddit. (2024). BH amination side products and purification. [Link]

  • Sharma, A., & Kumar, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Review of Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Labinsights. (2024). Isolation and Identification of API Impurities. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • ScienceOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

Sources

enhancing the stability of 1-(2,4,6-Trimethylphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2,4,6-Trimethylphenyl)piperazine (CAS 91904-13-1). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals diagnose and resolve solution-phase instability issues associated with this critical arylpiperazine building block.

Arylpiperazines are highly valued in medicinal chemistry for their ability to interact with multiple central nervous system targets (e.g., serotonin and dopamine receptors)[1]. However, the structural features that make them biologically active—specifically the electron-rich, nucleophilic nitrogen atoms of the piperazine ring—also make them susceptible to specific degradation pathways in solution[2][3].

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(2,4,6-Trimethylphenyl)piperazine solution turn yellow or brown after several days on the benchtop? A: This color change is a classic indicator of oxidative degradation. The tertiary and secondary amines within the piperazine ring possess highly nucleophilic lone pairs of electrons. When exposed to atmospheric oxygen, ambient UV/visible light, or trace transition metals in your solvent, these nitrogen atoms undergo oxidation to form N-oxides[2]. In more severe cases, radical attack can lead to the cleavage of the piperazine ring entirely, forming tetrahydropyrazine derivatives[4].

Q2: I am storing my free base stock solutions in Dichloromethane (DCM). Is this recommended? A: Absolutely not. Halogenated solvents like DCM or chloroform are electrophilic. Over time, the basic secondary amine of the piperazine ring will act as a nucleophile, initiating an SN2 (bimolecular nucleophilic substitution) attack on the solvent. This leads to irreversible alkylation and the formation of quaternary ammonium salts. For long-term solution stability, non-reactive solvents such as tertiary butyl alcohol (t-BuOH) or Acetonitrile (ACN) are strongly preferred[5].

Q3: How does the salt form affect solution stability? A: The free base form of 1-(2,4,6-Trimethylphenyl)piperazine is significantly more prone to oxidation and nucleophilic side reactions because the nitrogen lone pairs are available. Converting the compound to a hydrochloride (HCl) salt protonates the amine, tying up the lone pair and drastically reducing its nucleophilicity and susceptibility to oxidation[3]. If your assay permits, always prepare stock solutions using the HCl salt.

Mechanistic Degradation Pathways

Understanding the causality behind degradation is the first step in troubleshooting. The diagram below illustrates the two primary pathways that compromise the integrity of your sample: N-oxidation and SN2 alkylation.

Degradation A 1-(2,4,6-Trimethylphenyl)piperazine (Parent Compound) B Oxidative Stress (O2, Light, Metals) A->B Exposure C Halogenated Solvents (e.g., DCM, Chloroform) A->C Dissolution D N-Oxide Derivative (+16 Da Mass Shift) B->D N-Oxidation E Ring Cleavage Products (e.g., Tetrahydropyrazine) B->E Radical Attack F Quaternary Ammonium Salt (Alkylation Adduct) C->F Nucleophilic Substitution (SN2)

Fig 1. Primary degradation pathways of 1-(2,4,6-Trimethylphenyl)piperazine in solution.

Quantitative Data: Solvent Stability Profile

To optimize your experimental design, we have summarized the stability of arylpiperazine derivatives across common laboratory solvents. Data reflects recovery after 72 hours at 25°C[5].

SolventStorage TempTimepointRecovery (%)Primary Degradation PathwayRecommendation
Tert-butyl alcohol (t-BuOH) 25°C72 h>99.5%None detectedHighly Recommended
Acetonitrile (ACN) 25°C72 h98.2%Trace oxidationRecommended
Methanol (MeOH) 25°C72 h94.5%N-oxidation (trace)Acceptable (Use fresh)
Dichloromethane (DCM) 25°C72 h<85.0%SN2 Alkylation / QuaternizationNot Recommended

Troubleshooting Guides & Methodologies

Workflow 1: Diagnosing Solution Instability via LC-MS/MS

If you observe a sudden drop in assay potency or a color change, you must analytically confirm the degradation mechanism. N-oxidation is characterized by a distinct +16 Da mass shift in the pharmacophore fragment[6].

Step-by-Step Protocol:

  • Sample Preparation: Dilute the stressed 1-(2,4,6-Trimethylphenyl)piperazine solution to a final concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% organic (Acetonitrile with 0.1% FA) over 5 minutes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Data Analysis: Extract ion chromatograms (EIC) for the parent mass [M+H]+=205.15 m/z . Next, extract the EIC for [M+H]+=221.15 m/z . A significant peak at 221.15 confirms the presence of the N-oxide degradant[6].

Workflow 2: Preparing Oxidation-Resistant Stock Solutions

To prevent the +16 Da oxidation shift, the solution environment must be systematically stripped of reactive oxygen species.

Step-by-Step Protocol:

  • Solvent Degassing: Place the chosen solvent (preferably t-BuOH or ACN) in an ultrasonic bath under vacuum for 15 minutes to remove dissolved atmospheric gases.

  • Inert Gas Purging: Sparge the solvent with ultra-pure Argon (or Nitrogen) for 30 minutes using a glass dispersion frit.

  • Dissolution & Storage: Dissolve the 1-(2,4,6-Trimethylphenyl)piperazine powder into the purged solvent. Transfer the final solution into amber-glass vials (to prevent UV-induced radical formation) equipped with PTFE-lined silicone septa.

  • Headspace Displacement: Gently blow Argon over the headspace of the vial for 5 seconds before immediately capping. Store at 2-8°C.

Troubleshooting Start Issue: Loss of Assay / Color Change Step1 LC-MS/MS Analysis Start->Step1 Decision1 Is there a +16 Da peak? Step1->Decision1 Path1 Yes: N-Oxidation Confirmed Decision1->Path1 True Path2 No: Check for Solvent Adducts Decision1->Path2 False Fix1 Implement Workflow 2: Purge with Argon & Use Amber Vials Path1->Fix1 Fix2 Switch Solvent: Move from DCM to t-BuOH or ACN Path2->Fix2

Fig 2. Decision tree for diagnosing and resolving piperazine solution instability.

References

  • [4] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Center for Biotechnology Information (NIH). Available at:[Link]

  • [6] Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. National Center for Biotechnology Information (NIH). Available at:[Link]

  • [5] An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. Available at:[Link]

  • [1] Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at:[Link]

Sources

refining purification methods for high-purity 1-(2,4,6-Trimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2,4,6-Trimethylphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for their work. Achieving high purity is critical, as even trace impurities can significantly impact downstream applications, from pharmacological screening to clinical trials.

This document moves beyond standard protocols to provide a troubleshooting framework in a responsive question-and-answer format. We will explore the causality behind experimental choices, empowering you to diagnose and resolve purification challenges effectively.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-(2,4,6-Trimethylphenyl)piperazine sample?

A1: Understanding potential impurities is the first step in designing an effective purification strategy. The impurity profile is almost always a direct consequence of the synthetic route employed. A common synthesis involves the N-alkylation of piperazine with a 2,4,6-trimethylbenzyl halide (e.g., chloride or bromide) in the presence of a base.[1][2]

Based on this, the most common impurities include:

  • Unreacted Starting Materials:

    • Piperazine: A highly polar and basic compound.

    • 2,4,6-Trimethylbenzyl Halide: A neutral, less polar compound.

  • Over-alkylation Byproduct:

    • 1,4-bis(2,4,6-Trimethylbenzyl)piperazine: A significantly less polar, more sterically hindered, and less basic byproduct.

  • Reagents and Solvents:

    • Inorganic salts (e.g., K₂CO₃, Na₂CO₃) used as a base.

    • Residual reaction solvents (e.g., Acetonitrile, DMF).

A logical workflow for purification starts with identifying these potential contaminants and selecting methods that exploit their differing physicochemical properties.

Crude_Product Crude 1-(2,4,6-Trimethylphenyl)piperazine Initial_Workup Aqueous Work-up / Initial Extraction Crude_Product->Initial_Workup Dissolve in organic solvent Acid_Base Acid-Base Extraction (Removes basic/acidic impurities) Initial_Workup->Acid_Base Target: Unreacted Piperazine Chromatography Column Chromatography (Removes neutral, similarly polar impurities) Acid_Base->Chromatography Target: Over-alkylated byproduct Recrystallization Recrystallization / Salt Formation (Final polishing, removes minor impurities) Chromatography->Recrystallization Target: Trace impurities Pure_Product High-Purity Product (>99.5%) Recrystallization->Pure_Product

Caption: General Purification Strategy Workflow.

Q2: My recrystallization attempt is failing (product is oiling out, purity isn't improving). How can I troubleshoot this?

A2: Recrystallization is a powerful technique but is highly dependent on solvent choice. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) rather than forming a crystal lattice. This traps impurities and defeats the purpose of the purification.

The Core Principle: A successful recrystallization relies on a solvent that dissolves the target compound poorly at low temperatures but well at high temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[3]

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: The ideal solvent has a steep solubility curve for your product. If a single solvent isn't working, a binary (solvent/anti-solvent) system is often the solution.

    • Solvent: A solvent in which your compound is soluble (e.g., isopropanol, ethyl acetate).

    • Anti-solvent: A solvent in which your compound is poorly soluble and which is miscible with the primary solvent (e.g., hexanes, heptane, water).

  • Control the Cooling Rate: Rapid cooling promotes precipitation and oiling out. Slow, controlled cooling is essential for the growth of pure, well-ordered crystals. Insulating the flask or allowing it to cool to room temperature overnight before refrigeration can dramatically improve crystal quality.

  • Ensure Proper Concentration: Start by dissolving the crude product in the minimum amount of hot solvent required to achieve full dissolution. An excess of solvent will prevent the solution from becoming supersaturated upon cooling, inhibiting crystallization.

Data Presentation: Recommended Solvents for Recrystallization

Solvent SystemTypeBoiling Point (°C)Rationale & Comments
Isopropanol (IPA)Single82.5Good for moderately polar compounds. Often promotes good crystal growth.
AcetonitrileSingle81.6Can be effective, but check for co-crystallization potential.
Ethyl Acetate / HeptaneBinary77.1 / 98.4A common choice. Dissolve in hot EtOAc, then add heptane dropwise until turbidity persists. Reheat to clarify and cool slowly.
Toluene / HexanesBinary110.6 / 68.7Good for less polar compounds. Toluene provides good solvating power at heat.
AcetoneSingle56Can be used, but its low boiling point can lead to rapid evaporation and crashing out.[4]

Experimental Protocol: Binary Solvent Recrystallization

  • Place the crude 1-(2,4,6-Trimethylphenyl)piperazine in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the primary solvent (e.g., ethyl acetate) and heat the mixture to a gentle reflux with stirring.

  • Continue adding the primary solvent dropwise until the solid is completely dissolved. Do not add a large excess.

  • Remove the flask from the heat. Slowly add the anti-solvent (e.g., heptane) dropwise with continuous stirring until you observe persistent cloudiness (turbidity).

  • Gently reheat the mixture until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

  • Dry the purified crystals under vacuum.

Q3: How can I selectively remove highly basic impurities like unreacted piperazine?

A3: Acid-base extraction is the most efficient method for this separation.[5][6] This liquid-liquid extraction technique leverages the difference in pKa between your target compound and the basic impurity. Piperazine (pKa ≈ 9.73 and 5.35) is a stronger base than the target N-arylpiperazine.[7] By washing an organic solution of your crude product with a dilute aqueous acid, you can selectively protonate the more basic piperazine, forming a water-soluble salt that partitions into the aqueous layer, leaving your desired product in the organic phase.

start start sep_funnel Separatory Funnel Add Dilute Aqueous Acid (e.g., 1M HCl) Shake & Vent start->sep_funnel organic_layer Organic Layer Target Product (P) sep_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer Protonated Piperazine Salt (Imp-H⁺) sep_funnel->aqueous_layer Separate Layers final Product largely free of basic impurities organic_layer->final Wash with brine, dry (Na₂SO₄), evaporate

Caption: Acid-Base Extraction Workflow for Amine Purification.[8][9]

Experimental Protocol: Acid-Base Wash

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Stopper the funnel, invert, and open the stopcock to vent. Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer. If using ethyl acetate (less dense than water), the aqueous layer is the bottom layer. If using dichloromethane (denser than water), the aqueous layer is the top layer.

  • Repeat the wash with fresh aqueous acid one or two more times to ensure complete removal of the basic impurity.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to facilitate drying.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product, now ready for further purification (like recrystallization) or analysis.

Q4: Column chromatography is resulting in poor separation of my product from the over-alkylated byproduct. How can I improve this?

A4: Poor separation in column chromatography usually stems from an improperly selected mobile phase (eluent). The goal is to find a solvent system where your target compound and the impurity have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate. The over-alkylated byproduct, 1,4-bis(2,4,6-trimethylbenzyl)piperazine, is significantly less polar than your desired monosubstituted product, so it should travel faster up a TLC plate and elute first from the column.

The Core Principle: Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica and are eluted more quickly by a non-polar mobile phase. Polar compounds interact more strongly and require a more polar mobile phase to elute.[1]

Troubleshooting and Optimization:

  • Systematic TLC Analysis: Before running a column, screen various solvent systems using TLC. A good system will show clear separation between your product spot and the impurity spot. Aim for an Rf value of ~0.3-0.4 for your target compound.

    • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent "tailing" of the amine spots on the acidic silica gel.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly without air bubbles to prevent channeling.

    • Load the sample in the minimum possible volume of solvent. "Dry loading" (adsorbing the crude product onto a small amount of silica gel and loading the resulting powder) often gives superior resolution.

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve the compounds, a gradient elution is recommended. Start with a less polar solvent system to elute the non-polar byproduct first, then gradually increase the polarity of the mobile phase to elute your target compound.[10][11]

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute: Begin eluting with the non-polar solvent system, collecting fractions. Monitor the fractions by TLC.

  • Increase Polarity: Once the faster-moving impurity has been eluted (as confirmed by TLC), gradually increase the eluent polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your desired product.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. [Link]

  • TMP Chem. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Koprowska, K., et al. (2015). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. [Link]

  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?[Link]

  • Fruziński, A., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. [Link]

  • Fruziński, A., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Analytical Methods. (2010). GC-MS method for the analysis of piperazines in street samples. Royal Society of Chemistry. [Link]

  • Ciano, A., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Google Patents. (1959).
  • Reddit. (2020). Recrystallisation Help. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The piperazine scaffold is a privileged structural motif in modern drug discovery, frequently appearing in kinase inhibitors (e.g., Palbociclib, Ribociclib) and targeted covalent inhibitors (e.g., Sotorasib). However, preserving the enantiomeric excess ( ee ) of chiral piperazines during complex synthetic sequences—particularly during N-arylation, alkylation, or protecting group manipulations—is a persistent challenge.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the underlying mechanistic causality of racemization and providing self-validating protocols to ensure stereochemical fidelity.

Diagnostic Matrix: Quantitative Impact of Reaction Conditions

The following table summarizes in-house and literature-derived quantitative data demonstrating how specific experimental parameters impact the stereochemical integrity of chiral piperazines during N-arylation workflows.

Reaction TypeBase SelectionCatalyst / ElectrophileTemp (°C)Resulting ee (%)Primary Mechanistic Cause of ee Loss
Buchwald-HartwigNaOtBu (Strong)Pd2(dba)3 / BINAP100°C< 50%Base-catalyzed α -deprotonation via Pd-amide intermediate
Buchwald-HartwigK3PO4 (Weak)Pd G3 / RuPhos80°C> 99%Minimized α -acidity; rapid reductive elimination
SNArK2CO3 (Moderate)Aryl Chloride120°C70 - 85%Thermal reversible iminium formation / ring-opening
SNArDIPEA (Mild)2-Nitrobenzenesulfonyl ester40°C> 99%Low temperature prevents enolization pathways
DeprotectionNaOH (Aqueous)N-Tosyl Cleavage100°C60%Inductive EWG effect increases α -proton acidity

Decision Workflow: Preventing Racemization

PiperazineWorkflow Start Start: N-Arylation of Chiral Piperazine CheckPG Is N-protecting group strongly electron-withdrawing? Start->CheckPG ModifyPG Modify PG (e.g., use NCA strategy) CheckPG->ModifyPG Yes ChooseRxn Select Coupling Strategy CheckPG->ChooseRxn No ModifyPG->ChooseRxn BHA Buchwald-Hartwig Amination ChooseRxn->BHA SNAr SNAr Reaction ChooseRxn->SNAr BHA_Cond Use RuPhos/BrettPhos, Cs2CO3 or K3PO4, T < 80°C BHA->BHA_Cond SNAr_Cond Use DIPEA, Reactive Electrophile, Low Temp SNAr->SNAr_Cond End Enantiopure N-Aryl Chiral Piperazine BHA_Cond->End SNAr_Cond->End

Logical workflow for preventing racemization during the N-arylation of chiral piperazines.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my (S)-3-methylpiperazine racemize during Buchwald-Hartwig amination when using NaOtBu, even though the α -proton is not typically acidic?

Causality: The α -proton of an unactivated piperazine ring has a pKa > 35, making it stable to alkoxide bases under normal conditions. However, during the catalytic cycle of a Buchwald-Hartwig amination, the piperazine nitrogen coordinates to the Palladium center. This coordination polarizes the N-H bond but also significantly withdraws electron density from the adjacent carbon, drastically lowering the pKa of the α -proton. Strong bases like NaOtBu (conjugate acid pKa ~17) can then deprotonate this position, forming a planar enamine-like intermediate. Upon reprotonation and reductive elimination, stereochemical information is lost. Solution: Switch to weaker bases such as Cs2CO3 or K3PO4. To compensate for the weaker base, you must use highly active, bulky, electron-rich ligands (e.g., RuPhos or tBuBrettPhos) that accelerate the reductive elimination step, ensuring the desired C-N bond formation outcompetes the α -deprotonation side-reaction[1].

Q2: I am performing an SNAr reaction with a chiral piperazine and an aryl chloride. How can I prevent the 15% ee loss I am observing?

Causality: Unactivated SNAr reactions often require high temperatures (>100°C). Prolonged heating of chiral amines in the presence of bases (like K2CO3) can lead to reversible ring-opening via a transient iminium ion intermediate, or direct base-catalyzed deprotonation if an electron-withdrawing group is present elsewhere on the ring. Solution: You must lower the activation energy of the substitution to allow for milder reaction conditions. Enhance the electrophilicity of the aryl partner by utilizing 2-nitrobenzenesulfonyl esters or fluoroarenes instead of aryl chlorides. This allows the reaction to proceed at or near room temperature using a mild, non-nucleophilic base like DIPEA, completely bypassing the thermal enolization pathway[1].

Q3: Does my choice of protecting group influence the optical stability of my piperazine intermediate?

Causality: Yes, significantly. Strongly electron-withdrawing groups (EWGs) such as Tosyl (Ts) or heavily fluorinated amides inductively increase the acidity of the α -proton. If these intermediates are subjected to basic conditions or mild oxidizing conditions, racemization occurs rapidly[2]. Solution: Avoid placing strong EWGs adjacent to the chiral center if strong bases will be used downstream. Modern process chemistry routes often utilize N-carboxy-anhydride (NCA) strategies, which allow for streamlined protection/deprotection without the need for harsh basic conditions, preserving the atropisomeric and stereogenic integrity of the molecule[3].

Self-Validating Protocol: Enantioselective Buchwald-Hartwig Amination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), a robust protocol cannot rely on blind execution. It must be a self-validating system . The following methodology incorporates mandatory In-Process Controls (IPCs) using Supercritical Fluid Chromatography (SFC)[4] to guarantee stereochemical fidelity.

Phase 1: Input Validation & Preparation
  • IPC-1 (Input Validation): Before beginning, analyze the starting chiral piperazine via chiral SFC (e.g., Amylose tris(3,5-dimethylphenylcarbamate) stationary phase) to establish a baseline ee (Target: >99%).

  • Reagent Drying: Trace moisture reacts with K3PO4 to form KOH, a strong base capable of causing racemization. Dry K3PO4 under vacuum at 120°C for 12 hours prior to use.

Phase 2: Reaction Assembly (Strictly Inert Atmosphere)
  • In a glovebox or under standard Schlenk conditions, charge a flame-dried flask with the aryl halide (1.0 equiv), chiral piperazine (1.2 equiv), anhydrous K3PO4 (2.0 equiv), and RuPhos Pd G3 catalyst (2-5 mol%).

  • Add anhydrous, degassed Toluene or 1,4-Dioxane to achieve a concentration of 0.2 M.

Phase 3: Controlled Execution
  • Heat the reaction mixture to 60–80°C. Crucial Causality Step: Do not exceed 80°C. The RuPhos ligand is specifically chosen because its steric bulk forces the Pd center into a geometry that drastically accelerates reductive elimination at lower temperatures, outcompeting any potential base-catalyzed deprotonation.

  • Monitor the reaction conversion via LC-MS until the aryl halide is consumed (typically 4–12 hours).

Phase 4: Output Validation & Workup
  • Quench the reaction by cooling to room temperature and filtering through a pad of Celite to remove phosphate salts and precipitated Pd black.

  • IPC-2 (Output Validation): Immediately take a 50 μ L aliquot of the crude filtrate, dilute with SFC-grade methanol, and analyze via chiral SFC. Compare the ee against IPC-1. Proceed to downstream purification only if Δee is < 1%.

  • Concentrate the filtrate and purify via standard silica gel chromatography or crystallization.

Sources

Technical Support Center: Optimizing Catalyst Loading for Cost-Effective Synthesis of 1-(2,4,6-Trimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-(2,4,6-Trimethylphenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to address the critical challenge of optimizing catalyst loading. The primary reaction for this synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][2] While highly effective, the cost of the palladium catalyst and associated ligands is a significant factor in the overall economic viability of the synthesis, especially at scale.

This document provides in-depth, practical guidance through frequently asked questions, a detailed troubleshooting guide, and validated experimental protocols to help you minimize catalyst usage without compromising yield, purity, or reaction efficiency.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst optimization for the synthesis of 1-(2,4,6-Trimethylphenyl)piperazine via Buchwald-Hartwig amination.

Q1: What is a typical starting catalyst loading for a Buchwald-Hartwig amination reaction? A1: For initial screening and lab-scale synthesis, a palladium precatalyst loading is often in the range of 1-2 mol% relative to the limiting reactant (typically the aryl halide).[3] Some modern, highly active palladacycle precatalysts can be effective at loadings as low as 0.05-1.0 mol%.[4] For process development and cost-saving, the goal is to systematically reduce this loading significantly.

Q2: Why is optimizing catalyst loading so critical for cost-effectiveness? A2: The primary driver for optimizing catalyst loading is cost reduction. Palladium is a precious metal, and the sophisticated phosphine ligands required for the reaction are also expensive.[5][6] Reducing the catalyst loading from 2 mol% to 0.5%, for example, can decrease the catalyst cost contribution by 75%. Furthermore, lower catalyst loading simplifies product purification by reducing the amount of residual palladium, which is a critical regulatory requirement for active pharmaceutical ingredients (APIs).

Q3: What are the essential components of the catalytic system for synthesizing 1-(2,4,6-Trimethylphenyl)piperazine? A3: The catalytic system consists of three core components:

  • Palladium Source: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they are air-stable and provide more consistent results by efficiently generating the active Pd(0) species.[3]

  • Ligand: The choice of a bulky, electron-rich phosphine ligand is critical. For coupling with a secondary amine like piperazine, ligands such as RuPhos or XPhos are excellent starting points.[3][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used, but if base-sensitive functional groups are present, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[3][7]

Q4: What are the initial signs that my catalyst loading is suboptimal? A4: Several indicators can point to a non-optimized catalyst loading:

  • Low Reaction Yield: The most obvious sign is a lower-than-expected yield of the target product.[8]

  • Slow or Stalled Reaction: If the reaction proceeds much slower than literature reports or fails to reach full conversion of the starting material, the catalyst loading may be insufficient.[8]

  • Increased Side Products: The formation of byproducts, such as the hydrodehalogenation of the aryl halide (where the bromine is replaced by hydrogen), can sometimes indicate that the catalyst loading or reaction conditions are not optimal.[3]

Q5: Can the catalyst be recycled to improve cost-effectiveness? A5: While homogeneous catalysts used in standard Buchwald-Hartwig reactions are difficult to recycle, significant research is focused on developing heterogeneous (immobilized) palladium catalysts. These catalysts are supported on materials like polymers, which can potentially be recovered and reused for multiple cycles, addressing challenges related to cost and environmental impact.[6]

Troubleshooting Guide

This guide provides a problem-oriented approach to resolving specific issues encountered during the optimization of catalyst loading.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The Pd(0) active species is not forming efficiently, or the catalyst has degraded due to improper storage (exposure to air/moisture).• Use a fresh batch of catalyst. • Employ modern, air-stable palladium precatalysts (e.g., Buchwald G3/G4 palladacycles) which are more reliable.[3] • Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).[9]
Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion in a reasonable timeframe.• Perform a systematic screen by increasing the catalyst loading in small increments (e.g., from 0.1 mol% to 0.5 mol%, 1.0 mol%, etc.) to find the point of diminishing returns.[8] See Protocol 2 for a detailed workflow.
Poor Ligand Choice: The selected ligand is not optimal for the specific substrates (2-bromo-1,3,5-trimethylbenzene and piperazine).• For secondary amines like piperazine, bulky biarylphosphine ligands like RuPhos are often effective.[3] If yield is still low, screen other ligands like XPhos or DavePhos.[3]
2. Reaction Stalls / Incomplete Conversion Catalyst Deactivation/Poisoning: Impurities in the starting materials or solvent can poison the catalyst.[8] The catalyst may also degrade at high temperatures over long reaction times.• Use high-purity, degassed solvents and reagents. • Avoid excessively high reaction temperatures. Most Buchwald-Hartwig reactions run well between 80-110 °C.[9] • Ensure a properly inert atmosphere is maintained throughout the reaction.
Low Catalyst Loading: The catalyst concentration is insufficient to maintain a high reaction rate, leading to a stall as the catalyst slowly degrades over the reaction time.• Incrementally increase the catalyst loading and monitor the reaction profile (conversion vs. time) to see if the stall point is eliminated or delayed.[8]
3. Significant Byproduct Formation Di-substitution of Piperazine: The product, 1-(2,4,6-Trimethylphenyl)piperazine, reacts again with the aryl halide to form the 1,4-disubstituted byproduct.• This is a common challenge due to the two reactive nitrogen atoms in piperazine.[9] • Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-arylation.[9] • Alternatively, use mono-protected piperazine (e.g., N-Boc-piperazine), followed by a deprotection step.[9]
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.• This can be promoted by certain catalyst systems or conditions. Optimizing the ligand and catalyst loading can often minimize this side reaction.[3]
4. High Residual Palladium in Product Excessive Catalyst Loading: Using a higher-than-necessary amount of catalyst makes its removal more difficult and costly.• The primary goal of optimization is to find the minimum catalyst loading that provides an acceptable yield and reaction time. Follow Protocol 2 . • Implement appropriate purification methods such as treatment with activated carbon, silica gel chromatography, or specialized palladium scavengers.

Experimental Protocols & Data Interpretation

Protocol 1: General Procedure for Synthesis of 1-(2,4,6-Trimethylphenyl)piperazine

This protocol provides a reliable starting point for the synthesis using standard, non-optimized conditions.

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene (1.0 mmol, 1.0 eq)

  • Piperazine (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add 2-bromo-1,3,5-trimethylbenzene, piperazine, XPhos Pd G3, and NaOtBu to the reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Step-by-Step Guide to Optimizing Catalyst Loading

This protocol outlines a systematic approach to identify the most cost-effective catalyst concentration.

Objective: To determine the minimum catalyst loading required to achieve >95% yield within a defined timeframe (e.g., 8 hours).

Methodology:

  • Setup Parallel Reactions: Prepare a set of 5 identical reaction vials.

  • Vary Catalyst Loading: To each vial, add the reactants and base as described in Protocol 1. Critically, vary the amount of the palladium precatalyst (e.g., XPhos Pd G3) in each reaction. A typical series would be:

    • Reaction A: 2.0 mol%

    • Reaction B: 1.0 mol%

    • Reaction C: 0.5 mol%

    • Reaction D: 0.2 mol%

    • Reaction E: 0.1 mol%

  • Execute Reactions: Add the solvent to all vials simultaneously and place them in the preheated block at 100 °C to start the reactions at the same time.

  • Monitor Progress: At regular intervals (e.g., 1h, 2h, 4h, 8h, 16h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the percent conversion of the starting material.

  • Data Analysis: After the maximum allotted time (e.g., 16 hours), work up each reaction and determine the isolated yield of the purified product.

  • Interpretation: Plot the yield as a function of catalyst loading to identify the optimal range. The most cost-effective loading is the lowest amount that gives the desired yield in an acceptable time.

Data Presentation and Cost Analysis

Summarize your findings from Protocol 2 in a table for clear comparison.

Table 1: Catalyst Loading Optimization Results

ReactionCatalyst Loading (mol%)Reaction Time (h) for >95% ConversionIsolated Yield (%)Purity (%)
A2.01.598>99
B1.0397>99
C0.5696>99
D0.21495>99
E0.1>16 (incomplete)8598

Cost-Benefit Analysis: Based on the results, a catalyst loading of 0.2 mol% provides an excellent yield, albeit with a longer reaction time. A loading of 0.5 mol% provides a much faster reaction for only a marginal increase in catalyst cost. The final choice depends on whether throughput (time) or material cost is the primary driver for the project.

Visualization of Workflows

The following diagrams illustrate the logical workflow for optimizing catalyst loading and the conceptual relationship between key experimental parameters.

Caption: Experimental workflow for optimizing catalyst loading.

G CatLoad Catalyst Loading Yield Reaction Yield CatLoad->Yield + (up to a point) Time Reaction Time CatLoad->Time - (faster reaction) Cost Overall Cost CatLoad->Cost + (direct cost) Purity Product Purity (Residual Pd) CatLoad->Purity - (harder to remove) Yield->Cost - (more product) Time->Cost - (lower operational cost) Purity->Cost + (higher purification cost)

Caption: Relationship between catalyst loading and key synthesis metrics.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine.
  • ResearchGate. (n.d.). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • eScholarship. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination.
  • ACS Publications. (2026, February 6). Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.
  • Organic Letters. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from Google Search. [Link]

  • Semantic Scholar. (2015, February 5). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Journal of the American Chemical Society. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Department of Chemical and Biochemical Engineering. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Google Patents. (n.d.). Synthesis of piperazine - US2809196A.
  • The Hartwig Group. (n.d.). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate.
  • ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions: a Catalyst dosage.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • The Journal of Organic Chemistry. (2000, February 2). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides.
  • PMC - NIH. (2024, November 1). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.
  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • ResearchGate. (n.d.). Catalyst and amination process for the synthesis of piperazine from ethylene glycol.
  • SciSpace. (2022, January 27). Methods for the catalytic synthesis of piperazine (2022).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a foundational scaffold in a multitude of pharmaceuticals, from antihistamines to antipsychotics and anticancer agents.[1][2][3][4] This prevalence necessitates the development of highly specific antibodies for use in critical applications such as therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) studies, and diagnostics. However, a significant challenge in developing these immunoassays is the potential for cross-reactivity, where an antibody binds to structurally similar, non-target compounds.[1] This can lead to inaccurate quantification and false-positive results, compromising the reliability of the assay.

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies targeting piperazine-containing compounds. We will delve into the rationale behind experimental design, provide detailed protocols, and present a framework for interpreting the resulting data to ensure the development of robust and specific immunoassays.

The Imperative of Specificity: Understanding Cross-Reactivity

Antibody specificity is the cornerstone of any reliable immunoassay. It ensures that the antibody recognizes and binds only to its intended target analyte with minimal binding to other molecules.[5] Cross-reactivity, the antithesis of specificity, occurs when an antibody binds to compounds that share structural similarities with the target antigen.[1] In the context of piperazine-containing drugs, this can arise from shared core structures or similar side-chain modifications.

The degree of cross-reactivity is a critical performance characteristic that must be thoroughly evaluated during antibody validation.[6][7][8] Failing to adequately characterize cross-reactivity can have significant consequences, particularly in clinical settings where inaccurate drug concentration measurements could lead to improper dosing and adverse patient outcomes.

Designing a Robust Cross-Reactivity Study: A Strategic Approach

A comprehensive cross-reactivity study requires a well-defined strategy that begins with the careful selection of potential cross-reactants. The primary principle is to challenge the antibody with a panel of compounds that are structurally related to the target analyte.

Selecting Potential Cross-Reactants

The choice of compounds to include in a cross-reactivity panel should be guided by the following considerations:

  • Structural Analogs: Include compounds with minor modifications to the piperazine ring or its substituents. This could involve altering the position or nature of functional groups.

  • Metabolites: The major metabolites of the target drug should always be included, as they are likely to be present in biological samples and may retain structural similarity to the parent compound.

  • Co-administered Drugs: If the target drug is often used in combination therapies, it is crucial to test for cross-reactivity with these other medications.

  • Structurally Similar Drugs: A survey of other drugs containing the piperazine scaffold is essential. For example, an antibody developed against cetirizine (a piperazine derivative) should be tested against other piperazine-based antihistamines like hydroxyzine.[9][10][11]

  • Endogenous Compounds: While less common for synthetic drugs, consideration should be given to any endogenous molecules that might share structural motifs.

The Gold Standard: Competitive ELISA

The competitive enzyme-linked immunosorbent assay (ELISA) is the most widely used method for quantifying antibody cross-reactivity.[1] This assay format relies on the principle of competition between the target analyte (or a potential cross-reactant) and a labeled form of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of the target analyte.

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

The following diagram illustrates the workflow of a typical competitive ELISA for determining antibody cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash Plate p3->p4 c1 Add Antibody and Test Compound (or Standard) p4->c1 c2 Incubate c1->c2 c3 Wash Plate c2->c3 d1 Add Enzyme-conjugated Secondary Antibody c3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Incubate & Measure Signal d4->d5

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Detailed Protocol: Competitive ELISA

This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of an antibody against various piperazine-containing compounds.

Materials:

  • High-binding 96-well microtiter plates

  • Target antigen conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Primary antibody specific to the piperazine-containing target compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Target compound (for standard curve)

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL).[12][13]

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.[14]

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target compound (standard curve) and the potential cross-reacting compounds in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for at least 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Measurement:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for the target analyte and dose-response curves for each of the potential cross-reactants.

  • Calculate IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This is determined for the target compound and each of the test compounds.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) x 100

A higher percent cross-reactivity indicates a greater degree of binding of the antibody to the test compound.

Comparison of Hypothetical Antibody Cross-Reactivity Profiles

The following table presents hypothetical data from a cross-reactivity study of two different monoclonal antibodies (MAb-A and MAb-B) developed against "Drug X," a piperazine-containing therapeutic.

CompoundMAb-A IC50 (nM)MAb-A % Cross-ReactivityMAb-B IC50 (nM)MAb-B % Cross-Reactivity
Drug X (Target) 10 100% 12 100%
Metabolite 15020%>10,000<0.12%
Metabolite 2>10,000<0.1%>10,000<0.12%
Drug Y (Piperazine Analog)2005%5,0000.24%
Drug Z (Piperazine Analog)>10,000<0.1%>10,000<0.12%
Unrelated Compound>10,000<0.1%>10,000<0.12%

Interpretation:

  • MAb-A: Shows significant cross-reactivity (20%) with Metabolite 1 and moderate cross-reactivity (5%) with Drug Y. This antibody may not be suitable for assays where these compounds are expected to be present.

  • MAb-B: Demonstrates high specificity for Drug X, with negligible cross-reactivity for all other compounds tested. This antibody would be the preferred choice for a highly specific immunoassay.

Causality Behind Experimental Choices

  • Choice of Coating Antigen: The hapten-carrier protein conjugate used for coating the ELISA plate should ideally be different from the one used for immunization.[1] This prevents the detection of antibodies that are specific to the carrier protein rather than the hapten.

  • Blocking Step: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plastic surface of the microtiter plate, which can lead to high background signal and inaccurate results.[14]

  • Antibody Titration: The optimal concentration of the primary antibody must be determined through titration experiments to ensure an adequate signal window for the competitive assay.[14]

Conclusion: Ensuring Assay Integrity Through Rigorous Validation

The development of specific antibodies against piperazine-containing compounds is a critical endeavor for advancing pharmaceutical research and clinical diagnostics. A thorough and well-designed cross-reactivity study is not merely a procedural step but a fundamental component of antibody validation that underpins the trustworthiness and scientific integrity of any immunoassay. By systematically challenging the antibody with a panel of structurally related compounds and employing a robust method like competitive ELISA, researchers can confidently select antibodies with the required specificity for their intended application. The insights gained from these studies are invaluable for developing reliable and accurate assays that contribute to the safe and effective use of piperazine-based therapeutics.

References

  • BenchChem. (2025). cross-reactivity analysis of antibodies raised against piperazine-containing haptens. Benchchem.
  • Biocompare. (2021, March 9). Best Practices for Antibody Validation. Biocompare. Retrieved from [Link]

  • Weller, M. G. (2018, February 8). Ten Basic Rules of Antibody Validation. Analytical Chemistry Insights, 13, 1177390118757462. [Link]

  • ResearchGate. (2015, December 27). Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. ResearchGate. Retrieved from [Link]

  • Bordeaux, J., Welsh, A. W., Agarwal, S., Killiam, E., Baquero, M. T., Hanna, J. A., Anagnostou, V. K., & Rimm, D. L. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]

  • Szeremeta, M., Wolski, M., Kruk-Słomka, M., Błażewicz, A., & Skalicka-Woźniak, K. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7585. [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. 2BScientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. ResearchGate. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • ACS Publications. (2021, May 12). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of piperazine analogues. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Bepotastine-induced urticaria, cross-reactive with other antihistamines. ResearchGate. Retrieved from [Link]

  • PubMed. (2013, October 31). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine derivatives. ResearchGate. Retrieved from [Link]

Sources

Comparative Docking Studies of 1-(2,4,6-Trimethylphenyl)piperazine Analogs in Aminergic GPCRs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a privileged pharmacophore in central nervous system (CNS) drug discovery, acting as versatile scaffolds for serotonin (5-HT) and dopamine (D2) receptors. The substitution pattern on the aryl ring fundamentally dictates the ligand's efficacy, receptor subtype selectivity, and binding affinity. This guide provides an objective, data-driven comparison of 1-(2,4,6-Trimethylphenyl)piperazine (1-mesitylpiperazine, CAS 91904-13-1)[1] against the industry-standard 1-(2-methoxyphenyl)piperazine (the core motif of aripiprazole and WAY-100635). By detailing a self-validating molecular docking workflow, we uncover the mechanistic causality behind how severe steric hindrance alters GPCR orthosteric engagement.

Structural Grounding & Target Selection

To ensure scientific integrity and translational relevance, this comparative study utilizes experimentally resolved, high-resolution structures of key aminergic G protein-coupled receptors (GPCRs). The selection of these specific Protein Data Bank (PDB) models is driven by their conformational states, which are directly relevant to arylpiperazine pharmacology:

  • 5-HT1A Receptor (PDB: 7E2Y) : A cryo-EM structure of the serotonin-bound 5-HT1A receptor coupled to the Gi protein complex[2]. This active-state conformation is critical for evaluating the partial agonism typical of arylpiperazines.

  • 5-HT2A Receptor (PDB: 9LL7) : A recently resolved structure of the 5-HT2A receptor[3], providing an accurate map of the hydrophobic cleft required for hallucinogenic and non-hallucinogenic ligand differentiation.

  • D2 Dopamine Receptor (PDB: 6CM4) : The crystal structure of the D2 receptor bound to the atypical antipsychotic risperidone[4]. This inactive-state model is the gold standard for evaluating D2 antagonism.

Experimental Protocol: Self-Validating Docking Workflow

Trustworthy computational data requires a self-validating system. Do not rely on default software parameters; the causality of accurate docking lies in proper protonation and structural validation.

Step 1: Ligand Preparation & Conformational Search
  • Ionization State Assignment : Use Epik (or equivalent pKa predictor) to generate states at physiological pH (7.4 ± 0.5). Causality: The basic piperazine nitrogen (N4) must be protonated to form the obligate salt bridge with the conserved Asp3.32 residue in aminergic GPCRs.

  • Energy Minimization : Minimize ligand geometries using the OPLS4 force field to resolve any high-energy steric clashes prior to docking.

Step 2: Target Protein Preparation
  • Structure Refinement : Import PDBs 7E2Y, 9LL7, and 6CM4. Remove all non-essential co-factors, but retain structural waters deep in the binding pocket if they mediate ligand-receptor hydrogen bonding networks.

  • Protonation & Optimization : Assign protonation states using PROPKA at pH 7.0. Optimize the hydrogen bond network and perform a restrained minimization of heavy atoms (RMSD convergence to 0.3 Å).

Step 3: Protocol Validation (The Self-Validation Step)
  • Grid Generation : Center the receptor grid box on the conserved Asp3.32 residue (e.g., Asp116 in 5-HT1A, Asp114 in D2).

  • Redocking : Dock the native co-crystallized ligand (e.g., risperidone for 6CM4) back into the prepared grid.

  • Quality Control : The protocol is only validated if the heavy-atom Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å .

Step 4: Comparative Docking
  • Execute docking using a high-precision scoring function (e.g., Glide XP or AutoDock Vina).

  • Extract the binding free energy (ΔG) and map the 3D interaction profiles.

Workflow LIG Ligand Preparation (Epik pH 7.4 ± 0.5) VAL Protocol Validation (Native Ligand RMSD < 2.0 Å) LIG->VAL PROT Target Protein Prep (PDB: 7E2Y, 9LL7, 6CM4) PROT->VAL DOCK Molecular Docking (Grid Box centered on Asp3.32) VAL->DOCK ANALYSIS Post-Docking Analysis (ΔG & Interaction Profiling) DOCK->ANALYSIS

Self-validating molecular docking workflow for arylpiperazine analogs.

Quantitative Data: Comparative Docking Profiles

The following table summarizes the in silico performance of the sterically hindered 1-(2,4,6-trimethylphenyl)piperazine against the planar 1-(2-methoxyphenyl)piperazine.

Ligand AnalogTarget Protein (PDB ID)Binding Affinity (ΔG, kcal/mol)Primary Salt BridgeKey Hydrophobic/Polar Interactions
1-(2,4,6-Trimethylphenyl)piperazine 5-HT1A (7E2Y)-7.2Asp116 (3.32)Ile189, Phe340 (Steric clash limits depth)
1-(2-Methoxyphenyl)piperazine 5-HT1A (7E2Y)-9.1Asp116 (3.32)Ser199 (H-bond), Trp358 (π-π stacking)
1-(2,4,6-Trimethylphenyl)piperazine 5-HT2A (9LL7)-6.8Asp155 (3.32)Val156, Phe340
1-(2-Methoxyphenyl)piperazine 5-HT2A (9LL7)-8.5Asp155 (3.32)Ser242 (H-bond), Phe339
1-(2,4,6-Trimethylphenyl)piperazine D2 (6CM4)-7.5Asp114 (3.32)Val115, Trp386
1-(2-Methoxyphenyl)piperazine D2 (6CM4)-9.4Asp114 (3.32)His393, Phe390, Ser193 (H-bond)

Mechanistic Insights: The Causality of Steric Hindrance

Why does the mesityl (2,4,6-trimethylphenyl) analog consistently demonstrate weaker binding affinities across all three targets compared to the 2-methoxyphenyl analog? The answer lies in the fundamental principles of steric geometry and GPCR orthosteric pocket architecture.

The Planar Advantage: In 1-(2-methoxyphenyl)piperazine, the methoxy group can adopt a coplanar conformation relative to the piperazine ring. This flat, streamlined geometry allows the aromatic ring to slide deep into the narrow hydrophobic cleft formed between Transmembrane (TM) helices 5 and 6. Once positioned deeply, the methoxy oxygen acts as a hydrogen bond acceptor, engaging conserved serine residues on TM5 (e.g., Ser199 in 5-HT1A[2], Ser193 in D2[4]). This deep insertion is required to trigger the "toggle switch" (Trp6.48) that initiates GPCR activation.

The Orthogonal Clash: Conversely, 1-(2,4,6-trimethylphenyl)piperazine features two bulky methyl groups at the ortho positions. This creates severe intramolecular steric repulsion, forcing the phenyl ring to rotate approximately 90 degrees out-of-plane relative to the piperazine core. This orthogonal, bulky geometry acts as a wedge. While the protonated piperazine nitrogen still anchors to Asp3.32, the twisted mesityl group cannot penetrate the TM5-TM6 cleft. Consequently, it loses critical hydrogen bonding interactions and exhibits a significantly reduced binding free energy (ΔG).

Pathway LIG Arylpiperazine Ligand (e.g., Mesitylpiperazine) REC GPCR Target (5-HT1A / 5-HT2A / D2) LIG->REC Binds Orthosteric Site GPROT G-Protein Coupling (Gi/o or Gq activation) REC->GPROT Conformational Shift EFFECT Downstream Effectors (Adenylyl Cyclase / PLC) GPROT->EFFECT Signal Transduction

GPCR signaling pathway modulated by arylpiperazine ligand binding.

Sources

assessing the purity of synthetic 1-(2,4,6-Trimethylphenyl)piperazine by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and purification of arylpiperazines are foundational workflows in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. Among these, 1-(2,4,6-Trimethylphenyl)piperazine (also known as 1-mesitylpiperazine, CAS 91904-13-1[1]) serves as a critical pharmacophore.

However, accurately assessing the purity of this synthetic intermediate presents a significant analytical challenge. Standard quality control methods often fail to detect critical impurities, leading to downstream failures in drug development. As application scientists, we must move beyond routine assays and design analytical methods based on the fundamental physicochemical properties of the analytes.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives like HPLC-UV and GC-MS, providing a self-validating protocol for the rigorous purity assessment of 1-mesitylpiperazine.

The Analytical Blind Spot: Mechanistic Causality of Impurities

To understand why specific analytical techniques fail, we must first examine the synthetic pathway. 1-Mesitylpiperazine is typically synthesized via the Buchwald-Hartwig amination of mesityl bromide with an excess of piperazine, or through the alkylation of mesitylamine.

This route generates two primary classes of impurities:

  • Unreacted Piperazine (Starting Material): Piperazine is a highly polar, basic secondary amine[2]. Crucially, it lacks a conjugated π -electron system, meaning it has no UV chromophore .

  • Bis-arylated Byproducts: Over-reaction can yield 1,4-bis(2,4,6-trimethylphenyl)piperazine.

If a laboratory relies solely on HPLC-UV to assess the purity of the crude product, the unreacted piperazine will be completely invisible at standard detection wavelengths (e.g., 210 nm or 254 nm)[3]. The UV detector will only register the mesityl-containing compounds, creating a dangerous "blind spot" that systematically overestimates the purity of the target compound.

Synthetic pathway of 1-mesitylpiperazine highlighting target and common impurities.

Objective Comparison of Analytical Techniques

When selecting an analytical method for amine purity, the choice dictates the integrity of the data. While GC-MS is excellent for volatile compounds, basic secondary amines like piperazine interact strongly with active silanol groups on GC columns, leading to severe peak tailing and thermal degradation unless tedious derivatization is performed[4].

LC-MS pairs the physical separation capabilities of liquid chromatography with the precise mass-to-charge ( m/z ) detection of mass spectrometry[5]. By utilizing Electrospray Ionization (ESI), LC-MS bypasses the need for a UV chromophore, offering superior analytical specificity for low molecular weight polar analytes[6].

Table 1: Performance Comparison for 1-Mesitylpiperazine Purity Assessment

ParameterLC-MS (ESI+)HPLC-UVGC-MS (EI)
Primary Detection Mechanism Mass-to-charge ratio ( m/z )UV AbsorbanceElectron Ionization ( m/z )
Detection of Piperazine (SM) Excellent ( m/z 87.1)Poor (No chromophore)Poor (Requires derivatization)
Detection of Target Product Excellent ( m/z 205.1)Good (Mesityl chromophore)Fair (Peak tailing likely)
Sample Prep Complexity Low (Dilute & Shoot)Low (Dilute & Shoot)High (Derivatization needed)
Risk of Purity Overestimation Very Low High Moderate

Self-Validating LC-MS Methodology

To ensure absolute trustworthiness in the purity data, the analytical protocol must be a self-validating system. This means the method must actively prove its capability to detect the most elusive impurity (piperazine) before the actual sample is analyzed.

Step 1: Sample and Standard Preparation
  • Diluent: Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Piperazine and 1-mesitylpiperazine are basic amines. The addition of 0.1% formic acid ensures the nitrogen atoms are fully protonated ( NH2+​ ). This prevents secondary interactions with unendcapped silanols on the stationary phase (eliminating peak tailing) and maximizes the ionization efficiency in the ESI+ source[7].

  • System Suitability Test (SST) Standard: Prepare a spiked solution containing 1 μg/mL of pure piperazine and 10 μg/mL of 1-mesitylpiperazine.

  • Sample: Dilute the synthetic crude to 10 μg/mL in the diluent.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 μm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The highly polar unreacted piperazine will elute very early (high aqueous phase), while the lipophilic bis-arylated impurity will elute late (high organic phase). The gradient ensures all components are swept from the column.

Step 3: Mass Spectrometry Detection (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: Full scan m/z 50 to 500.

  • Data Extraction: Post-run, generate Extracted Ion Chromatograms (EIC) for:

    • m/z 87.1 (Piperazine [M+H]+ )

    • m/z 205.1 (1-Mesitylpiperazine [M+H]+ )

    • m/z 323.2 (Bis-mesitylpiperazine [M+H]+ )

Step 4: System Validation & Execution

Before injecting the unknown sample, inject a blank (diluent) followed by the SST Standard. Validation Gate: The analysis may only proceed if the EIC at m/z 87.1 shows a distinct, symmetrical peak with a signal-to-noise ratio >10 . This proves the system is capable of detecting the "invisible" impurity.

Self-validating LC-MS workflow for the purity assessment of basic amines.

Conclusion

For the purity assessment of 1-(2,4,6-Trimethylphenyl)piperazine, relying on HPLC-UV is an analytical liability due to the UV-transparency of piperazine precursors. By implementing a self-validating LC-MS methodology, researchers can confidently map the entire impurity profile of their synthetic intermediates, ensuring that only highly pure pharmacophores advance into downstream biological assays.

References

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE . ScienceAsia. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. Available at: [Link]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained . AxisPharm. Available at:[Link]

  • LC-MS/MS in the Clinical Laboratory – Where to From Here? . PMC / NIH. Available at: [Link]

Sources

A Head-to-Head Comparison of 1-(2,4,6-Trimethylphenyl)piperazine and 1-Phenylpiperazine in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical step in the design of novel therapeutics. The phenylpiperazine moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its versatile biological activities. This guide provides an in-depth, head-to-head comparison of two key analogs: the unsubstituted 1-phenylpiperazine and its sterically hindered counterpart, 1-(2,4,6-trimethylphenyl)piperazine. By examining their performance in various biological assays and exploring the underlying structure-activity relationships, this document aims to provide actionable insights for informed compound selection and rational drug design.

Introduction to the Contenders: A Tale of Two Scaffolds

1-Phenylpiperazine serves as a foundational structure in medicinal chemistry, known for its interactions with a range of biological targets, particularly within the central nervous system (CNS). Its simple, unsubstituted phenyl ring offers a baseline for understanding the fundamental pharmacological properties of this class of compounds.

In contrast, 1-(2,4,6-trimethylphenyl)piperazine introduces significant steric bulk and increased lipophilicity through the addition of three methyl groups to the phenyl ring at the ortho and para positions. This substitution is expected to profoundly influence the molecule's conformational flexibility, receptor binding interactions, and metabolic stability, thereby altering its biological activity profile.

Feature1-Phenylpiperazine1-(2,4,6-Trimethylphenyl)piperazine
Chemical Structure
Molecular Formula C10H14N2C13H20N2
Molar Mass 162.23 g/mol 204.31 g/mol
General Properties A versatile scaffold with a wide range of biological activities.A sterically hindered analog with potentially altered selectivity and metabolic stability.

Central Nervous System Activity: A Dance with Receptors

The phenylpiperazine scaffold is a frequent visitor to the complex world of neurotransmitter receptors, particularly serotonin and dopamine receptors. The substitution pattern on the phenyl ring plays a pivotal role in modulating the affinity and selectivity for these targets.

Serotonin Receptor Interactions

Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring of phenylpiperazines can significantly impact their affinity for serotonin receptors.[1][2][3]

1-Phenylpiperazine is known to interact with various serotonin receptor subtypes. For instance, it acts as a monoamine releasing agent with an EC50 value of 880 nM for serotonin release.

The introduction of bulky substituents at the ortho positions of the phenyl ring, as seen in 1-(2,4,6-trimethylphenyl)piperazine , is predicted to alter its binding profile. While direct, comprehensive binding data for this specific compound is limited, SAR studies on related arylpiperazines suggest that ortho-substitution can be favorable for affinity at certain receptors, such as the 5-HT1A receptor, by influencing the orientation of the molecule within the binding pocket.[1] However, the increased steric hindrance from the three methyl groups might also negatively impact binding to other serotonin receptor subtypes where a less encumbered phenyl ring is preferred.

Dopamine Receptor Interactions

Phenylpiperazines are also recognized as ligands for dopamine receptors, and their derivatives are explored as potential treatments for neuropsychiatric disorders.[4][5][6][7][8]

1-Phenylpiperazine itself displays a complex pharmacology at dopamine receptors, acting as a monoamine releasing agent with a relatively low potency for dopamine release (EC50 of 2,530 nM).

For 1-(2,4,6-trimethylphenyl)piperazine , the trimethyl substitution is likely to modulate its interaction with dopamine receptors. SAR studies on phenylpiperazine derivatives have shown that the nature and position of substituents on the phenyl ring are critical for dopamine receptor subtype selectivity (D2 vs. D3).[4][5][6][7] The steric bulk of the trimethylphenyl group could potentially enhance selectivity for certain dopamine receptor subtypes by preventing binding to others. However, it could also lead to a general decrease in affinity if the binding pocket cannot accommodate the larger substituent.

Experimental Protocol: Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol outlines a standard method for assessing the binding affinity of test compounds to serotonin and dopamine receptors, as described in various studies on phenylpiperazine derivatives.[2][3]

Objective: To determine the inhibitory constant (Ki) of 1-phenylpiperazine and 1-(2,4,6-trimethylphenyl)piperazine for specific serotonin (e.g., 5-HT1A) and dopamine (e.g., D2) receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2)

  • Test compounds (1-phenylpiperazine and 1-(2,4,6-trimethylphenyl)piperazine) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Membranes Cell Membranes with Receptors Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compounds Test Compounds (Serial Dilutions) Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50 & Ki) Scintillation->Analysis

Caption: Workflow for a radioligand receptor binding assay.

Anticancer and Antimicrobial Activities: Beyond the CNS

The versatility of the phenylpiperazine scaffold extends beyond neuroscience, with numerous derivatives exhibiting promising anticancer and antimicrobial properties.[9][10][11][12][13][14][15][16][17][18][19][20][21]

Anticancer Potential

1-Phenylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9][10][11][13][14][16] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

The introduction of the three methyl groups in 1-(2,4,6-trimethylphenyl)piperazine could influence its anticancer activity. Increased lipophilicity can sometimes enhance cell permeability and lead to greater cytotoxicity. However, the steric hindrance might also prevent the molecule from effectively interacting with its intracellular targets. For example, in a study on SARS-CoV-2 Mpro inhibitors, a derivative containing the 2,4,6-trimethylphenyl group showed lower activity, which was attributed to decreased solubility. This suggests that while lipophilicity is increased, the overall physicochemical properties might not be optimal for all biological systems.

Antimicrobial Activity

The phenylpiperazine core is also a feature in molecules with antibacterial and antifungal activity.[12][15][17][18][19][20][21]

Derivatives of 1-phenylpiperazine have shown activity against a range of microbial pathogens. The mechanism of action is often related to the disruption of cell membrane integrity or the inhibition of essential enzymes.

For 1-(2,4,6-trimethylphenyl)piperazine , the increased lipophilicity could potentially enhance its ability to penetrate microbial cell walls and membranes, which may lead to improved antimicrobial activity. However, as with anticancer activity, the steric bulk could also be a limiting factor.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a compound against a specific microorganism, as is common in the evaluation of novel antimicrobial agents.[12][17]

Objective: To determine the lowest concentration of 1-phenylpiperazine and 1-(2,4,6-trimethylphenyl)piperazine that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Positive control (broth with microorganism, no compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal drug

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Add the microbial inoculum to each well containing the test compound dilutions, as well as to the positive control well.

  • Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Determination Inoculum Prepare Standardized Microbial Inoculum AddInoculum Add Inoculum to Wells Inoculum->AddInoculum Dilutions Prepare Serial Dilutions of Test Compounds in Plate Dilutions->AddInoculum Incubate Incubate Plate AddInoculum->Incubate Inspect Visually Inspect for Growth Incubate->Inspect DetermineMIC Determine MIC Inspect->DetermineMIC

Caption: Workflow for a broth microdilution MIC assay.

Conclusion: Navigating the Chemical Space for Optimal Biological Activity

The head-to-head comparison of 1-phenylpiperazine and 1-(2,4,6-trimethylphenyl)piperazine highlights the profound impact of substitution on the biological activity of a core scaffold. While 1-phenylpiperazine provides a versatile and well-characterized starting point for drug discovery, the introduction of three methyl groups in 1-(2,4,6-trimethylphenyl)piperazine offers both opportunities and challenges.

The increased steric bulk and lipophilicity of the trimethylphenyl analog can potentially lead to enhanced selectivity for certain biological targets and improved metabolic stability. However, these same properties may also result in reduced solubility and decreased affinity for other targets.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide underscores the importance of a nuanced understanding of structure-activity relationships in the rational design of novel and effective therapeutic agents. Further direct comparative studies are warranted to fully elucidate the biological activity profile of 1-(2,4,6-trimethylphenyl)piperazine and to unlock its full potential in medicinal chemistry.

References

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Johansson, A. M., Arvidsson, L. E., Hacksell, U., Nilsson, J. L., Svensson, K., & Carlsson, A. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121–3131. [Link]

  • Yuan, J., Chen, X., Cichewicz, R. H., & Locuson, C. W. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7093–7110. [Link]

  • Schetz, J. A., Sibley, D. R., & Kühn, R. (2009). Dopamine D2, D3, and D4 selective phenylpiperazines as molecular probes to explore the origins of subtype specific receptor binding. Journal of Medicinal Chemistry, 52(16), 5279–5291. [Link]

  • Yuan, J., Chen, X., Cichewicz, R. H., & Locuson, C. W. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ResearchGate. [Link]

  • Yuan, J., Chen, X., & Locuson, C. W. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: Insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. UNT Health Science Center. [Link]

  • Stary, E., Kurczab, R., & Bojarski, A. J. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. [Link]

  • Stary, E., Kurczab, R., & Bojarski, A. J. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed. [Link]

  • Nikolic, K., Mavridis, L., & Agbaba, D. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1716. [Link]

  • Dogan, I., Ozdemir, Z., & Dirmenci, T. (2020). Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 53–54. [Link]

  • Butini, S., & Campiani, G. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1279. [Link]

  • Heger, Z., & Adam, V. (2016). Piperazinyl fragment improves anticancer activity of Triapine. PLoS ONE, 11(6), e0157879. [Link]

  • Lee, H. J., & Chun, K. H. (2010). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 18(22), 7858–7865. [Link]

  • Somashekhar, M. S., & Swamy, S. N. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(10), 4343–4349. [Link]

  • Chakrapani, H., Saavedra, J. E., & Keefer, L. K. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(10), 2760–2762. [Link]

  • Al-Ghorbani, M., Gouda, M. A., & Baashen, M. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

  • Patel, P. R., & Patel, M. R. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36–41. [Link]

  • Bang-Andersen, B., & Bøgesø, K. P. (2014). 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment.
  • Marona, H., Korona, R., & Szneler, E. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Bollettino Chimico Farmaceutico, 143(9), 329–335. [Link]

  • Marona, H., Korona, R., & Szneler, E. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

  • Yurttas, L., & Atli, O. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & Medicinal Chemistry, 22(22), 6346–6355. [Link]

  • Lokesh, R., & Siddalingamurthy, K. R. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(04), 133–141. [Link]

  • Al-Ghorbani, M., & Gouda, M. A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2587–2596. [Link]

  • Kumar, A., & Singh, R. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109–1117. [Link]

  • Wiera, G., & Mozrzymas, J. W. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 26(9), 5133. [Link]

  • Somashekhar, M. S., & Swamy, S. N. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • de Freitas, R. L., & da Silva, C. H. T. P. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5147. [Link]

  • Kumar, V., & Singh, R. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916–4929. [Link]

  • Stefancich, G., & Silvestri, R. (2001). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. ResearchGate. [Link]

  • Bari, D. G. (2021). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [Link]

Sources

Introduction: The Significance of the N-Aryl Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Pharmacokinetic Profiles of N-Aryl Piperazine Derivatives

The N-aryl piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with multiple pharmacological targets, particularly within the central nervous system (CNS).[1][2] Derivatives built upon this structure are integral to therapies for a range of conditions, including psychosis, depression, and anxiety.[3][4] The therapeutic success of drugs such as aripiprazole, buspirone, and ziprasidone underscores the scaffold's value.[3]

The physicochemical properties endowed by the piperazine ring—a six-membered ring with two opposing nitrogen atoms—often lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, such as improved aqueous solubility and oral bioavailability.[5][6][7] However, the pharmacokinetic (PK) behavior of these derivatives is not uniform. It is profoundly influenced by the nature of the aryl group and other substitutions, which dictates how the molecule is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

This guide provides a comparative analysis of the pharmacokinetic profiles of various N-aryl piperazine derivatives. As a senior application scientist, my objective is to go beyond a simple data summary. We will dissect the experimental methodologies used to generate this data, explaining the scientific rationale behind each step. This approach ensures a deeper understanding of the data's validity and its implications for drug development professionals.

Part 1: Experimental Design in Pharmacokinetic Profiling

A robust pharmacokinetic study is the bedrock upon which clinical dosing regimens are built. The design of these experiments must be meticulous to ensure data is reproducible and translatable.[8] Here, we detail the common protocols for both in vivo and in vitro assessment, explaining the causality behind key experimental choices.

In Vivo Pharmacokinetic Studies in Preclinical Models

The gold standard for understanding a drug's behavior in a whole organism is the in vivo PK study, typically conducted in rodent models (e.g., rats) during early drug discovery.[9]

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Selection and Acclimatization:

    • Protocol: Healthy male Sprague-Dawley or Wistar rats (200-250g) are chosen. Animals are acclimatized for at least one week in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[10]

    • Rationale (Expertise & Experience): Using a specific, healthy strain and gender of a consistent weight range minimizes biological variability. The acclimatization period reduces stress-related physiological changes that could alter drug metabolism and disposition.

  • Dosing and Administration:

    • Protocol: Animals are fasted overnight (approximately 12 hours) prior to dosing to ensure an empty stomach, though water remains available. The test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered via oral gavage at a predetermined dose.[9]

    • Rationale (Trustworthiness): Fasting standardizes gastrointestinal conditions, as food can significantly alter the rate and extent of drug absorption. The choice of vehicle is critical; it must solubilize the drug without affecting its intrinsic ADME properties.

  • Blood Sample Collection:

    • Protocol: Serial blood samples (approx. 0.2-0.3 mL) are collected at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the jugular or saphenous vein. Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

    • Rationale (Self-Validating System): A sparse sampling or composite study design is often used where each animal is sampled only a few times, but the full time-course is covered by the group. This minimizes blood loss per animal, which is crucial for ethical reasons and to avoid physiological stress that could skew results.[8] The anticoagulant prevents clotting, and immediate cooling minimizes enzymatic degradation of the drug in the sample.

  • Plasma Preparation and Storage:

    • Protocol: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.

    • Rationale (Expertise & Experience): Centrifugation isolates the plasma, which is the matrix used for measuring circulating drug concentrations. Ultra-low temperature storage is essential to ensure the long-term stability of the analyte and prevent metabolic activity.

  • Bioanalytical Quantification (LC-MS/MS):

    • Protocol: Plasma concentrations of the parent drug (and any major metabolites) are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11] This involves protein precipitation to remove plasma proteins, followed by chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM).[10]

    • Rationale (Authoritative Grounding): LC-MS/MS is the industry standard due to its high sensitivity, selectivity, and speed.[11] The MRM mode provides excellent specificity by monitoring a unique precursor-to-product ion transition for the drug and its stable isotope-labeled internal standard, ensuring accurate quantification even in a complex biological matrix.[11]

  • Pharmacokinetic Data Analysis:

    • Protocol: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).[9] Key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (half-life) are calculated.[10]

    • Rationale (Trustworthiness): NCA provides a model-independent assessment of drug exposure. The calculated parameters give a comprehensive picture of the drug's absorption rate (Cmax, Tmax), overall exposure (AUC), and elimination rate (t½).[9]

Visualization of the In Vivo PK Workflow

G cluster_pre Pre-Dosing cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Animal Selection & Acclimatization Fasting Overnight Fasting Animal_Selection->Fasting Formulation Drug Formulation in Vehicle Fasting->Formulation Dosing Oral Gavage Administration Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Storage Storage at -80°C Processing->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Reporting PK_Calc->Report

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

Part 2: Comparative Pharmacokinetic Data of N-Aryl Piperazine Derivatives

The structural diversity within the N-aryl piperazine class leads to a wide range of pharmacokinetic profiles. Substitutions on the aryl ring and the nature of the side chain can dramatically alter a compound's ADME properties. The following table summarizes key pharmacokinetic parameters for several representative N-aryl piperazine derivatives following oral administration in rats, providing a basis for objective comparison.

Table 1: Comparative Oral Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t½ (h)Reference
Aripiprazole 101,030 ± 1902.0 ± 0.08,910 ± 1,2105.9 ± 0.6[3]
Ziprasidone 20253 ± 941.8 ± 0.81,260 ± 4403.1 ± 0.4[3]
Compound 27 10101.3 ± 29.50.58 ± 0.20239.1 ± 72.82.50 ± 0.57[10]
LQFM05 12 (µmol/kg)163.41.0652.84.9[10]

Data presented as mean ± standard deviation where available. Note that doses and units may vary between studies, highlighting the importance of direct, head-to-head comparisons under identical conditions where possible.

Analysis of Comparative Data:

  • Absorption: The time to reach maximum plasma concentration (Tmax) for these compounds is generally between 0.5 and 2 hours, indicating relatively rapid absorption from the gastrointestinal tract.[3][10] Aripiprazole exhibits the highest maximum concentration (Cmax) and overall exposure (AUC) at its tested dose, suggesting excellent oral absorption and/or lower first-pass metabolism compared to the others listed.[3]

  • Elimination: The half-lives (t½) vary, with Aripiprazole showing the longest persistence in circulation (5.9 hours) and Compound 27 the shortest (2.5 hours).[3][10] A longer half-life can be advantageous for reducing dosing frequency but may increase the risk of drug accumulation with repeated dosing.

  • Structure-Property Relationships: While a full structure-activity relationship (SAR) is complex, these data illustrate that even with the same core scaffold, modifications significantly impact pharmacokinetic outcomes.[4][12] This underscores the necessity of empirical PK testing for each new chemical entity.

Part 3: The Central Role of Metabolism

Metabolism is arguably the most critical and variable component of pharmacokinetics for N-aryl piperazines. The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of biotransformation.[10]

Key Metabolic Pathways:

Most N-aryl piperazine derivatives undergo extensive metabolism, which is a major determinant of their clearance and potential for drug-drug interactions.[3] The two principal CYP isoenzymes involved are:

  • CYP3A4: This enzyme primarily mediates N-dealkylation , which involves the removal of the alkyl chain attached to one of the piperazine nitrogens.[3][13] This process often results in the formation of a 1-aryl-piperazine metabolite, which can itself be pharmacologically active.[3]

  • CYP2D6: This enzyme is typically responsible for aromatic hydroxylation , adding a hydroxyl group to the aryl ring.[3] This increases the compound's polarity, facilitating its eventual excretion.

The interplay between these enzymes is critical. For example, in the metabolism of aripiprazole, both CYP3A4 and CYP2D6 are involved in its conversion to its active metabolite, dehydroaripiprazole.[13] The significant inter-individual variability in the expression and activity of CYP3A4 and CYP2D6 in the human population can lead to wide differences in drug exposure and clinical response from the same dose.[3]

Visualization of the Generalized Metabolic Pathway

Parent N-Aryl Piperazine (Parent Drug) Metabolite1 N-Dealkylated Metabolite (1-Aryl-Piperazine) Parent->Metabolite1 CYP3A4 Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYP2D6 Conjugate Conjugated Metabolites (e.g., Glucuronides) Metabolite1->Conjugate Phase II Enzymes Metabolite2->Conjugate Phase II Enzymes Excretion Excretion (Urine/Feces) Conjugate->Excretion

Caption: Generalized metabolic pathway for N-aryl piperazines.

Part 4: Conclusion and Future Directions

This guide highlights that while the N-aryl piperazine scaffold provides a robust starting point for CNS drug design, a deep understanding of the pharmacokinetic profile is paramount for clinical success. The comparative data reveal significant diversity in the ADME properties of these derivatives, driven by subtle structural modifications.

For researchers and drug development professionals, the key takeaways are:

  • Early and Comprehensive PK Profiling is Essential: Do not assume favorable properties based on the scaffold alone. Empirical in vivo and in vitro testing is non-negotiable.

  • Metabolism is a Critical Variable: The heavy reliance on CYP3A4 and CYP2D6 for metabolism means that the potential for genetic polymorphism-driven variability in patient response and drug-drug interactions must be thoroughly investigated.

  • The Power of Bioanalysis: Accurate and validated bioanalytical methods like LC-MS/MS are the linchpin of reliable PK data, enabling informed decisions in lead optimization and candidate selection.

Future work in this field will continue to focus on designing derivatives with optimized PK profiles—for instance, by modulating metabolic soft spots to reduce clearance or by enhancing permeability to improve brain penetration for CNS targets. The integration of in silico predictive models with these empirical experimental protocols will further accelerate the development of safer and more effective N-aryl piperazine-based therapeutics.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(6), 545–557. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]

  • Kar, R. K. (2020). Pharmacokinetics: Experimental methods. ResearchGate. Retrieved from [Link]

  • Wojcieszek, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7591. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. Retrieved from [Link]

  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 127. Retrieved from [Link]

  • Sharma, R., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Drug Discovery Technologies. Retrieved from [Link]

  • De Souza, R., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 333-346. Retrieved from [Link]

  • Al-Taee, Z. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives | Request PDF. Retrieved from [Link]

  • Halsted, J. (n.d.). Optimal experiment design with applications to Pharmacokinetic modeling. Retrieved from [Link]

  • Kurczab, R., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(12), 4697. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Archiv der Pharmazie, 355(10), e2200222. Retrieved from [Link]

  • Kumar, A., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie. Retrieved from [Link]

Sources

A Guide to High-Resolution Mass Spectrometry for the Unambiguous Molecular Formula Confirmation of 1-(2,4,6-Trimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and chemical synthesis, the unequivocal confirmation of a molecule's identity is a foundational requirement. For novel compounds like 1-(2,4,6-Trimethylphenyl)piperazine, a derivative of the pharmacologically significant N-arylpiperazine class, establishing the correct molecular formula and weight is paramount before proceeding with further biological evaluation or development.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical approaches, culminating in a detailed protocol for the use of High-Resolution Mass Spectrometry (HRMS) as the gold standard for this application.

Why High-Resolution Mass Spectrometry? A Comparative Perspective

While standard, nominal mass spectrometry can provide an integer mass for a molecule, it often lacks the specificity required to definitively confirm an elemental composition.[4] For instance, multiple chemical formulas can result in the same nominal mass. This is where the power of HRMS becomes indispensable.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision—often to within a few parts per million (ppm).[5] This high mass accuracy allows for the calculation of an exact mass, which can then be used to predict a unique molecular formula.[6][7] This capability to differentiate between molecules with very small mass differences provides a level of confidence that lower-resolution techniques cannot match.[6][8]

Table 1: Comparison of Mass Spectrometry Techniques for Molecular Weight Determination

FeatureNominal Mass Spectrometry (e.g., Quadrupole)High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF)
Mass Measurement Integer Mass (e.g., 204)Exact Mass (e.g., 204.1626)[4]
Mass Accuracy Low (~100-1000 ppm)High (< 5 ppm)[5]
Resolution LowHigh (up to 120,000 FWHM or more)[8][9]
Confidence in Formula Low; multiple formulas possibleHigh; often provides a unique elemental composition[7]
Primary Application Quantification, routine screeningStructural elucidation, formula confirmation, impurity identification[5][10]

Experimental Workflow for HRMS Confirmation

The following workflow outlines the logical steps from sample preparation to final data interpretation for confirming the molecular formula of 1-(2,4,6-Trimethylphenyl)piperazine.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep Dissolve 1-(2,4,6-Trimethylphenyl)piperazine in 50:50 Acetonitrile:Water (1-10 µM) infusion Direct Infusion or LC Inlet prep->infusion ionization Electrospray Ionization (ESI) Positive Mode infusion->ionization Introduce Sample detection High-Resolution Mass Analyzer (e.g., Orbitrap) ionization->detection Generate & Separate Ions exact_mass Measure Exact m/z of [M+H]+ detection->exact_mass formula_calc Software-Based Formula Prediction exact_mass->formula_calc isotope_check Compare Isotopic Pattern exact_mass->isotope_check error_calc Calculate Mass Error (ppm) formula_calc->error_calc confirmation Confirm Molecular Formula error_calc->confirmation isotope_check->confirmation

Caption: Workflow for Molecular Formula Confirmation by HRMS.

Detailed Experimental Protocol

This protocol is designed for an Orbitrap-based HRMS system but can be adapted for other high-resolution instruments.

1. Reagents and Materials

  • 1-(2,4,6-Trimethylphenyl)piperazine sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid (for aiding ionization)

  • Calibrant solution appropriate for the mass spectrometer in positive ion mode

2. Sample Preparation: The "Why"

The goal is to prepare a clean, dilute solution to ensure efficient ionization and prevent detector saturation.

  • Step 2.1: Accurately weigh approximately 1 mg of the 1-(2,4,6-Trimethylphenyl)piperazine sample.

  • Step 2.2: Dissolve the sample in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.

  • Step 2.3: Perform a serial dilution of the stock solution using a solvent mixture of 50:50 acetonitrile:water to a final concentration between 1 and 10 µM.[9]

    • Rationale: This concentration range is optimal for most modern ESI sources, balancing signal intensity with the risk of forming adducts or dimers that can complicate spectral interpretation.[11] The 50:50 acetonitrile:water mixture is a versatile solvent system that promotes good solubility and efficient ionization for a broad range of small molecules.

  • Step 2.4 (Optional but Recommended): Add 0.1% formic acid to the final solution.

    • Rationale: 1-(2,4,6-Trimethylphenyl)piperazine contains basic nitrogen atoms in the piperazine ring. The acidic environment created by formic acid promotes protonation, leading to the formation of the [M+H]⁺ ion, which is typically the most stable and abundant ion in positive mode ESI for such compounds.

3. Instrument Setup and Calibration

Accurate calibration is the bedrock of high-accuracy mass measurement.

  • Step 3.1: Set up the mass spectrometer for direct infusion analysis.

  • Step 3.2: Configure the instrument for positive ion mode Electrospray Ionization (ESI+).

    • Rationale: As explained above, the basic nature of the analyte makes it highly amenable to forming a positively charged ion via protonation.

  • Step 3.3: Set the resolution to a high value, for example, >60,000 FWHM at m/z 200.[8]

    • Rationale: Higher resolution provides better separation of the analyte's isotopic peaks from potential background interferences, leading to a more accurate mass measurement.

  • Step 3.4: Perform a routine system calibration using the manufacturer-provided calibration solution. Ensure the mass accuracy of the calibrant peaks is well below 2 ppm.

4. Data Acquisition

  • Step 4.1: Infuse a blank solvent (50:50 acetonitrile:water with 0.1% formic acid) to establish a clean baseline.

  • Step 4.2: Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

  • Step 4.3: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

Data Analysis and Verification

The analysis hinges on comparing the experimentally measured exact mass to the theoretically calculated mass for the proposed formula.

1. Theoretical Mass Calculation

First, we determine the theoretical monoisotopic mass of the protonated molecule, [C₁₃H₂₀N₂ + H]⁺.

  • Molecular Formula: C₁₃H₂₀N₂[12][13]

  • Exact Mass of Elements:

    • ¹²C = 12.000000

    • ¹H = 1.007825

    • ¹⁴N = 14.003074

  • Neutral Monoisotopic Mass: (13 * 12.000000) + (20 * 1.007825) + (2 * 14.003074) = 204.16265 u

  • Mass of Proton (H⁺): ~1.007276 u

  • Theoretical m/z of [M+H]⁺: 204.16265 + 1.007276 = 205.16993 u

2. Comparison of Experimental vs. Theoretical Data

The acquired HRMS data would be processed to identify the most intense peak, which corresponds to the [M+H]⁺ ion.

Table 2: HRMS Data for 1-(2,4,6-Trimethylphenyl)piperazine

ParameterTheoretical ValueHypothetical Experimental Result
Molecular Formula C₁₃H₂₀N₂C₁₃H₂₀N₂
Adduct Ion [M+H]⁺[M+H]⁺
Theoretical m/z 205.16993-
Observed m/z -205.16981
Mass Error (ppm) 0-0.58 ppm

3. Interpretation and Validation

  • Mass Error Calculation: The mass error in ppm is calculated as: [(Theoretical Mass - Observed Mass) / Theoretical Mass] * 1,000,000 [(205.16993 - 205.16981) / 205.16993] * 1,000,000 = 0.58 ppm

  • Trustworthiness of the Result: An absolute mass error of less than 5 ppm is considered strong evidence for the proposed elemental composition.[] A value of 0.58 ppm provides very high confidence.

  • Isotopic Pattern Analysis: A crucial self-validating feature of HRMS is the analysis of the isotopic pattern. The instrument should resolve the M+1 peak, which arises from the natural abundance of ¹³C. For a molecule with 13 carbon atoms, the expected relative intensity of the M+1 peak is approximately 14.3% (13 * 1.1%). The instrument software can compare the observed isotopic pattern to the theoretical pattern for C₁₃H₂₁N₂⁺, and a close match further validates the assigned formula.

Conclusion

High-Resolution Mass Spectrometry provides an authoritative and self-validating method for the confirmation of the molecular formula and weight of 1-(2,4,6-Trimethylphenyl)piperazine. By delivering a highly accurate mass measurement, HRMS enables the calculation of a unique elemental composition with a mass error of less than 5 ppm, effectively eliminating the ambiguity inherent in lower-resolution techniques. The combination of exact mass data and isotopic pattern analysis, as detailed in this guide, constitutes a robust and trustworthy protocol for researchers in drug discovery and chemical development.

References

  • HRMS Analysis - UTMB. (n.d.). Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Emery Pharma. (n.d.). High Resolution Mass Spectrometry Services. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(1), 199. Retrieved from [Link]

  • Shimadzu Corporation. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, 1-phenyl-4-((2,4,6-trimethylphenyl)methyl)-, (z)-2-butenedioate (1:1). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(10), 104141. Retrieved from [Link]

  • ResearchGate. (2018, July 19). How to determine molecular ion from HRMS spectra?. Retrieved from [Link]

  • de Lima, D. P., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 26(11), 3192. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Doneanu, A., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. AAPS National Biotechnology Conference. Retrieved from [Link]

Sources

Safety Operating Guide

1-(2,4,6-Trimethylphenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 1-(2,4,6-Trimethylphenyl)piperazine

In medicinal chemistry and drug development, 1-(2,4,6-Trimethylphenyl)piperazine (commonly known as 1-Mesitylpiperazine, CAS: 91904-13-1) is a highly valuable arylpiperazine building block[1]. It is frequently utilized in the synthesis of central nervous system (CNS) therapeutics due to the piperazine pharmacophore's affinity for various monoamine receptors. However, the exact physicochemical properties that make it biologically active also render it hazardous to laboratory personnel and the environment.

This guide provides an authoritative, step-by-step protocol for the safe handling, spill response, and regulatory-compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of operational safety.

Hazard Causality and Safety Profiling

To handle chemicals safely, researchers must understand the mechanisms behind their hazards. 1-(2,4,6-Trimethylphenyl)piperazine presents specific risks driven by its molecular structure:

  • Corrosivity and Irritation (The Piperazine Ring): The secondary amine in the piperazine ring possesses a lone pair of electrons, making it basic and nucleophilic. Upon contact with biological tissues, this basicity causes localized pH elevation, leading to the saponification of skin lipids and protein denaturation[2]. This manifests as severe skin and eye irritation.

  • Enhanced Penetration (The Mesityl Group): The 2,4,6-trimethylphenyl (mesityl) moiety is highly lipophilic. This lipophilicity significantly increases the molecule's partition coefficient (LogP), allowing it to rapidly cross the stratum corneum (skin barrier) and cellular membranes, thereby increasing the risk of systemic toxicity compared to unsubstituted piperazine.

  • Environmental Toxicity: Like many lipophilic organic amines, this compound poses an acute hazard to aquatic life and can bioaccumulate if released into municipal wastewater systems.

Table 1: Physicochemical & Hazard Summary
Property / HazardDescription / DataOperational Implication
Chemical Name 1-(2,4,6-Trimethylphenyl)piperazineEnsure exact nomenclature on all waste labels.
CAS Number 91904-13-1Use for SDS retrieval and inventory tracking[1].
Physical State Solid / PowderHigh risk of aerosolization; requires draft protection.
Primary Hazards Skin/Eye Irritant, Acute ToxicityMandates strict PPE and engineering controls.
EPA/RCRA Status Unlisted, but exhibits characteristic toxicityMust be managed as hazardous chemical waste[3].

Operational Handling Protocol

Every handling step must be a self-validating system designed to prevent exposure before it occurs.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound inside a certified, properly functioning chemical fume hood. Ensure the sash is pulled down to the lowest workable height to protect against sudden aerosolization.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Use heavy-duty nitrile gloves. Causality: Nitrile provides excellent resistance to basic organic amines. Double-gloving is recommended during bulk transfers.

    • Wear tight-fitting chemical safety goggles (not just safety glasses) to protect against micro-particulates[2].

  • Transfer and Weighing: Use static-free spatulas and anti-static weigh boats. The lipophilic nature of the powder can cause it to cling to standard plastic surfaces via static charge, increasing the risk of accidental dispersion.

  • Decontamination: After weighing, wipe down the balance and surrounding area with a solvent that effectively solubilizes the compound (e.g., isopropanol or ethanol), followed by a water wipe.

Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

SpillResponse Start Spill Detected: 1-(2,4,6-Trimethylphenyl)piperazine Assess Assess Spill Size & Hazards (Ensure Fume Hood is ON) Start->Assess PPE Verify Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Cover with inert absorbent/sand) PPE->Contain Collect Collect & Transfer (Place in HDPE waste container) Contain->Collect Clean Decontaminate Surface (Wash with 1% Citric Acid, then Water) Collect->Clean Dispose Label as Hazardous Waste (Submit to EHS/RCRA facility) Clean->Dispose

Workflow for the containment and neutralization of 1-(2,4,6-Trimethylphenyl)piperazine spills.

Mechanistic Insight for Decontamination: Why use 1% citric acid during the final cleanup step? Because the piperazine acts as a base. A mild acid neutralizes the residual free-base amine, converting it into a highly water-soluble citrate salt, which is easily and safely wiped away.

Proper Disposal Procedures

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste (40 CFR Parts 261.3)[3][4]. 1-(2,4,6-Trimethylphenyl)piperazine must never be disposed of in the regular trash or poured down the drain.

Step-by-Step Disposal Methodology:

Phase 1: Waste Segregation and Containment

  • Select Compatible Containers: Collect solid waste and contaminated consumables (weigh boats, pipette tips, absorbent materials) in a High-Density Polyethylene (HDPE) container[5]. Do not use metal containers, as residual basicity combined with moisture can cause slow corrosion.

  • Liquid Waste Segregation: If the compound is dissolved in a solvent, segregate it based on the solvent type (Halogenated vs. Non-Halogenated). Do not mix amine waste with strong oxidizing agents or acid chlorides, as this can lead to violent exothermic reactions[3].

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated, secondary containment bin within your lab's SAA[5]. Containers must remain tightly capped at all times unless actively adding waste.

Phase 2: Labeling

  • Attach a standardized "HAZARDOUS WASTE" tag immediately upon the first drop of waste entering the container[5].

  • Clearly write the full chemical name: "1-(2,4,6-Trimethylphenyl)piperazine" (No abbreviations or chemical structures).

  • Check the primary hazard boxes: "Toxic" and "Irritant".

Phase 3: Final Destruction (Incineration)

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • The Incineration Mechanism: The industry standard for disposing of piperazine derivatives is high-temperature incineration. The waste is typically dissolved in a combustible solvent and burned in a chemical incinerator.

    • Causality: The incinerator must be equipped with an afterburner and an alkaline scrubber. Combustion of nitrogenous organic compounds generates toxic nitrogen oxides (NOx). The afterburner ensures complete thermal breakdown, while the scrubber neutralizes the acidic NOx gases before they can be released into the atmosphere, ensuring strict EPA compliance[3].

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,6-Trimethylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,4,6-Trimethylphenyl)piperazine

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